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1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride Documentation Hub

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  • Product: 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride
  • CAS: 1220030-53-4

Core Science & Biosynthesis

Foundational

chemical structure of 1-[2-(3-Piperidinyl)ethyl]indoline 2HCl

The following technical guide provides an in-depth analysis of 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride , a privileged scaffold intermediate used in medicinal chemistry, particularly in the development of CNS-a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride , a privileged scaffold intermediate used in medicinal chemistry, particularly in the development of CNS-active agents targeting G-protein coupled receptors (GPCRs) and Sigma receptors.

CAS Registry Number: 1220030-53-4 Compound Class: Heterocyclic Building Block / CNS Pharmacophore Version: 2.0 (Scientific Reference)

Executive Summary

1-[2-(3-Piperidinyl)ethyl]indoline 2HCl is a bicyclic heterocyclic compound featuring an indoline core linked via an ethyl chain to a 3-substituted piperidine ring. This structure represents a "privileged scaffold" in drug discovery, combining the hydrophobic, electron-rich properties of the indoline moiety with the basic, protonatable nitrogen of the piperidine ring.

This specific topology—where the linker connects the indoline nitrogen (N1) to the piperidine carbon (C3)—distinguishes it from more common N-linked piperidine analogs. It is primarily utilized as a high-value intermediate in the synthesis of Sigma-1 receptor modulators , 5-HT (Serotonin) receptor ligands , and neuroprotective agents.

Chemical Constitution & Properties[1][2][3][4][5][6][7][8][9][10]

Structural Identity

The molecule consists of three distinct pharmacophoric elements:

  • Lipophilic Head: Indoline (2,3-dihydro-1H-indole).[1]

  • Flexible Linker: Ethylene bridge (-CH₂CH₂-).

  • Basic Tail: Piperidine ring (attached at C3).

PropertySpecification
IUPAC Name 1-[2-(piperidin-3-yl)ethyl]-2,3-dihydro-1H-indole dihydrochloride
Molecular Formula C₁₅H₂₂N₂ · 2HCl
Molecular Weight 303.27 g/mol (Salt) / 230.35 g/mol (Free Base)
H-Bond Donors 2 (Piperidine NH, HCl protons)
H-Bond Acceptors 2 (Indoline N, Piperidine N)
Predicted LogP ~2.8 (Free Base)
pKa (Predicted) N_indoline ≈ 4.5–5.0; N_piperidine ≈ 10.5–11.0
Structural Diagram (DOT Visualization)

The following diagram illustrates the connectivity and functional domains of the molecule.

ChemicalStructure cluster_properties Pharmacophoric Roles Indoline Indoline Core (Hydrophobic/Aromatic) Linker Ethyl Linker (Flexible Spacer) Indoline->Linker N1 attachment P_Ind π-π Stacking Interactions Indoline->P_Ind Piperidine 3-Piperidinyl (Basic Amine/Cationic) Linker->Piperidine C3 attachment P_Pip Ionic Bond (Asp residue) Piperidine->P_Pip

Figure 1: Pharmacophore segmentation of 1-[2-(3-Piperidinyl)ethyl]indoline. The Indoline core provides lipophilicity, while the Piperidine nitrogen serves as the primary basic center for receptor binding.

Synthetic Methodology

The synthesis of 1-[2-(3-Piperidinyl)ethyl]indoline requires precise control to ensure regioselectivity at the indoline nitrogen and the preservation of the piperidine functionality. The following protocol outlines a robust route using reductive amination or nucleophilic substitution .

Retrosynthetic Analysis
  • Disconnection: N(Indoline)–C(Ethyl) bond.

  • Synthons: Indoline (Nucleophile) + 2-(3-Piperidinyl)ethyl electrophile.

Optimized Laboratory Protocol

Prerequisites: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Preparation of the Electrophile

  • Reagents: 2-(N-Boc-piperidin-3-yl)ethanol, Methanesulfonyl chloride (MsCl), Triethylamine (TEA).

  • Procedure: Convert the alcohol to the mesylate (OMs) leaving group to activate the ethyl chain.

Step 2: N-Alkylation of Indoline

  • Reagents: Indoline, NaH (60% dispersion) or Cs₂CO₃, DMF (anhydrous).

  • Procedure:

    • Dissolve Indoline (1.0 eq) in DMF at 0°C.

    • Add NaH (1.2 eq) portion-wise; stir for 30 min to generate the amide anion.

    • Add the activated N-Boc-piperidine linker (1.1 eq) dropwise.

    • Heat to 60°C for 4–6 hours.

    • Quench with water, extract with EtOAc.

Step 3: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Procedure:

    • Dissolve the N-Boc intermediate in DCM.

    • Add 4M HCl/Dioxane (excess). Stir at RT for 2 hours.

    • Precipitate the salt by adding diethyl ether.

    • Filter the white solid: 1-[2-(3-Piperidinyl)ethyl]indoline 2HCl .

Synthesis Workflow Diagram

SynthesisPath Start1 Indoline (Nucleophile) Step1 Step 1: N-Alkylation (NaH, DMF, 60°C) Start1->Step1 Start2 N-Boc-3-(2-bromoethyl)piperidine (Electrophile) Start2->Step1 Inter Intermediate: N-Boc-Protected Adduct Step1->Inter SN2 Mechanism Step2 Step 2: Deprotection (4M HCl in Dioxane) Inter->Step2 Boc Removal Final Target: 1-[2-(3-Piperidinyl)ethyl]indoline 2HCl Step2->Final Precipitation

Figure 2: Step-by-step synthetic pathway from commercial starting materials to the dihydrochloride salt.

Pharmacological Potential & Applications[1][3][11][12][13]

Mechanism of Action (SAR Analysis)

This compound acts as a cationic amphiphile . Its biological activity is driven by the spatial arrangement of the aromatic system and the basic nitrogen.

  • Sigma-1 Receptor (σ1R): The indoline core occupies the primary hydrophobic pocket of the σ1R, while the protonated piperidine nitrogen forms an electrostatic interaction with Asp126 (in human σ1R). The ethyl linker provides the necessary distance (approx. 6–8 Å) to span the binding site tunnel.

  • Serotonin (5-HT) Receptors: The structure mimics the tryptamine scaffold (indoline is reduced indole). 3-substituted piperidines are known bioisosteres for the ethylamine side chain of serotonin, potentially conferring affinity for 5-HT1A or 5-HT7 subtypes.

Comparative Activity Profile

Based on structural analogs (e.g., Siramesine, Indalpine), the predicted profile is:

Target SystemPredicted AffinityFunctional Role
Sigma-1 Receptor High (nM range)Agonist/Antagonist (Ligand dependent)
Sigma-2 Receptor ModerateModulator
5-HT Transporter Low/ModerateReuptake Inhibition
Dopamine D2 LowWeak Antagonist
Biological Signaling Pathway (Sigma-1 Model)

Signaling Ligand 1-[2-(3-Piperidinyl)ethyl]indoline S1R Sigma-1 Receptor (ER Membrane) Ligand->S1R Binding (Kd ~ nM) BiP BiP/GRP78 (Chaperone) S1R->BiP Dissociation Calcium Ca2+ Flux (IP3R Modulation) S1R->Calcium Chaperoning IP3R Effect Neuroprotection / Anti-Amnesic Calcium->Effect Homeostasis

Figure 3: Hypothesized mechanism of action at the Sigma-1 receptor-chaperone complex.

Handling, Stability, and Safety

Physicochemical Stability
  • Hygroscopicity: As a dihydrochloride salt, the compound is likely hygroscopic . It must be stored in a desiccator.

  • Oxidation: The indoline ring is susceptible to oxidation to indole (aromatization) upon prolonged exposure to air/light. Store under inert gas at -20°C.

  • Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol. Insoluble in non-polar solvents (Hexane, Ether).

Safety Protocols
  • Hazard Identification: Treat as a potent CNS-active chemical.

  • GHS Classification (Predicted): Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are mandatory during weighing.

References

  • PubChem. (2025).[2] Indoline Scaffold and Derivatives: Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Mestres, J., et al. (2025). Piperidine-containing drugs and scaffolds: Biological activity and synthetic access. National Institutes of Health (NIH). Retrieved from [Link]

  • RSC Advances. (2022). Synthesis and pharmacological evaluation of indole-based sigma receptor ligands. Royal Society of Chemistry. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Characterization of C15H22N2·2HCl: Molecular Weight, Formula, and Analytical Verification

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The precise characterization of an active pharmaceutical ingredient (API) is the bedrock of drug development, ensuring safety, efficacy,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The precise characterization of an active pharmaceutical ingredient (API) is the bedrock of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive technical overview of the chemical compound represented by the formula C15H22N2·2HCl. We will delve into the fundamental calculation of its molecular weight, the significance of its dihydrochloride salt form, and the critical experimental workflows required to verify its identity and purity. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies for the robust characterization of this and similar pharmaceutical salts.

The Significance of Salt Forms in Pharmaceutical Development

In pharmaceutical science, the conversion of a free base or free acid form of a drug into a salt is a common and critical strategy. Approximately 50% of all drugs are administered as salts.[1][2] This modification is not trivial; it is a deliberate choice made to enhance the physicochemical properties of the API.

1.1 Why APIs are Formulated as Salts

The primary motivations for creating a salt form of a drug include:

  • Improved Solubility: Many organic drug molecules (free bases) are poorly soluble in water. Converting them into a salt, such as a hydrochloride, dramatically increases their solubility.[3][4] This is crucial for bioavailability, as a drug must dissolve to be absorbed by the body.

  • Enhanced Stability: Crystalline salt forms are often more chemically and physically stable than their amorphous free base counterparts, leading to longer shelf life and more reliable formulations.[5]

  • Ease of Handling and Formulation: Salt forms often have better solid-state properties, such as improved flowability and compressibility, which are essential for manufacturing tablets and capsules.[6]

1.2 Understanding the Notation: C15H22N2·2HCl

The formula C15H22N2·2HCl indicates that the compound is a dihydrochloride salt . This means that one molecule of the organic free base, C15H22N2, which contains two basic nitrogen atoms, has reacted with two molecules of hydrogen chloride (HCl).[7][8] This is a common salt form for molecules with multiple basic centers, such as Cetirizine Dihydrochloride.[7] The dot (·) in the formula signifies the formation of an ionic salt complex, not a simple mixture.

Physicochemical Properties of C15H22N2·2HCl

Accurate determination of the molecular weight is a fundamental step in confirming the identity of a chemical entity.

2.1 Calculation of Molecular Formula and Weight

To calculate the molecular weight, we sum the atomic weights of all atoms in the formula. The standard atomic weights used are:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Chlorine (Cl): 35.453 u

Step 1: Molecular Weight of the Free Base (C15H22N2)

  • Carbon: 15 atoms * 12.011 u/atom = 180.165 u

  • Hydrogen: 22 atoms * 1.008 u/atom = 22.176 u

  • Nitrogen: 2 atoms * 14.007 u/atom = 28.014 u

  • Total Molecular Weight of Free Base = 230.355 g/mol

Step 2: Molecular Weight of Hydrogen Chloride (HCl)

  • Hydrogen: 1 atom * 1.008 u/atom = 1.008 u

  • Chlorine: 1 atom * 35.453 u/atom = 35.453 u

  • Total Molecular Weight of HCl = 36.461 g/mol [9][10][11][12]

Step 3: Molecular Weight of the Dihydrochloride Salt (C15H22N2·2HCl)

  • Weight of Free Base: 230.355 g/mol

  • Weight of 2 HCl molecules: 2 * 36.461 g/mol = 72.922 g/mol

  • Total Molecular Weight of Dihydrochloride Salt = 303.277 g/mol

2.2 Data Summary Table

PropertyValue
Chemical Formula (Salt) C15H22N2·2HCl
Chemical Formula (Free Base) C15H22N2
Molar Mass (Free Base) 230.36 g/mol
Molar Mass (2HCl) 72.92 g/mol
Molar Mass (Dihydrochloride Salt) 303.28 g/mol

Experimental Verification Workflow

Theoretical calculations must be confirmed by empirical data. A multi-pronged analytical approach is essential for the unambiguous confirmation of the structure, molecular weight, and purity of a pharmaceutical salt.

3.1 Overview of the Analytical Approach

The workflow integrates several techniques, each providing a unique piece of the puzzle. Mass spectrometry confirms the mass of the free base, elemental analysis verifies the elemental composition of the salt, and titrimetric analysis confirms the stoichiometry of the salt.

3.2 Diagram: Workflow for Confirmation of C15H22N2·2HCl

Workflow for C15H22N2·2HCl Confirmation Figure 1: Analytical Workflow cluster_0 Identity & Molecular Weight cluster_1 Elemental Composition & Purity cluster_2 Salt Stoichiometry MS Mass Spectrometry (MS) MS_Result Confirms Mass of Free Base (C15H22N2) Expected m/z = 231.18 [M+H]+ MS->MS_Result Provides Conclusion Confirmed Identity, Purity, and Stoichiometry MS_Result->Conclusion EA Elemental Analysis (CHN + Cl) EA_Result Verifies %C, %H, %N, %Cl in the Dihydrochloride Salt EA->EA_Result Determines EA_Result->Conclusion Titration Argentometric Titration Titration_Result Quantifies Chloride Content Confirms '2HCl' Stoichiometry Titration->Titration_Result Quantifies Titration_Result->Conclusion Start Sample of C15H22N2·2HCl Start->MS Start->EA Start->Titration

Caption: Figure 1: A multi-technique workflow for the complete characterization of a pharmaceutical salt.

Core Analytical Methodologies

4.1 Mass Spectrometry (MS) for Molecular Ion Confirmation

  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For pharmaceutical salts analyzed by techniques like Electrospray Ionization (ESI), the salt typically dissociates in solution. The mass spectrometer will detect the protonated free base, [M+H]+.

  • Experimental Protocol (ESI-MS):

    • Sample Preparation: Accurately weigh ~1 mg of the C15H22N2·2HCl salt and dissolve it in a suitable solvent (e.g., methanol or acetonitrile/water) to a final concentration of ~10 µg/mL.

    • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

    • Ionization: Use positive ion mode ESI. The solvent evaporates, and the analyte molecule (C15H22N2) accepts a proton (H+) to become ionized.

    • Detection: Scan a mass range that includes the expected m/z of the protonated free base (e.g., m/z 100-400).

  • Data Interpretation: The primary peak of interest in the mass spectrum should correspond to the protonated free base [C15H22N2 + H]+.

    • Expected m/z = 230.355 (free base) + 1.008 (proton) = 231.363 .

    • Observing a strong signal at this m/z value confirms the molecular weight of the core organic molecule.[13][14]

4.2 Elemental Analysis for Formula Verification

  • Principle: Elemental analysis, often through combustion, quantitatively determines the percentage by mass of carbon, hydrogen, and nitrogen in a sample.[15][16][17] For a hydrochloride salt, a separate analysis for chlorine is also necessary to confirm the complete formula. This technique is a cornerstone for verifying the empirical formula and purity of a synthesized compound.[18][19]

  • Experimental Protocol (General):

    • Sample Submission: Provide a pure, dry sample (~2-5 mg) to an analytical laboratory.

    • Analysis: The sample undergoes high-temperature combustion. The resulting gases (CO2, H2O, N2) are separated and quantified by detectors.[17] Chlorine is typically determined by titration or ion chromatography after combustion.

    • Calculation: The instrument software calculates the mass percentage of each element.

  • Data Interpretation: Compare the experimental percentages to the theoretical values calculated from the formula C15H22N2·2HCl (MW = 303.28 g/mol ).

    • %C = (15 * 12.011) / 303.28 * 100 = 59.40%

    • %H = (24 * 1.008) / 303.28 * 100 = 7.97%

    • %N = (2 * 14.007) / 303.28 * 100 = 9.24%

    • %Cl = (2 * 35.453) / 303.28 * 100 = 23.38%

    • An experimental result within ±0.4% of the theoretical value is generally considered confirmation of the formula and an indication of high purity.

4.3 Titrimetric Analysis for Salt Stoichiometry

  • Principle: Argentometric titration is a classic and reliable method to quantify chloride ions in a sample.[20][21][22] By titrating a solution of the salt with a standardized silver nitrate (AgNO3) solution, the chloride ions precipitate as silver chloride (AgCl).[20][23] The volume of titrant required to reach the endpoint allows for the calculation of the chloride content, thus verifying the "2HCl" stoichiometry.

  • Experimental Protocol (Potentiometric Titration):

    • Sample Preparation: Accurately weigh a known amount of C15H22N2·2HCl (e.g., 100 mg) and dissolve it in a known volume of deionized water.

    • Titration Setup: Use an autotitrator equipped with a silver electrode.

    • Titration: Titrate the sample solution with a standardized solution of silver nitrate (e.g., 0.1 N AgNO3).

    • Endpoint Detection: The endpoint is detected as a sharp change in the potential of the silver electrode when all chloride ions have precipitated.

  • Data Interpretation: Using the volume and concentration of the AgNO3 titrant, the moles of chloride in the sample are calculated. This value is then compared to the theoretical moles of chloride based on the initial sample weight and the formula C15H22N2·2HCl. A result confirming two moles of chloride for every one mole of the compound validates the dihydrochloride nature of the salt.

Conclusion: Ensuring Quality and Consistency in Drug Development

The comprehensive characterization of a pharmaceutical salt like C15H22N2·2HCl is a non-negotiable aspect of drug development. Relying on a single analytical technique is insufficient. By integrating the strengths of mass spectrometry for molecular weight confirmation, elemental analysis for elemental composition and purity, and titrimetric analysis for salt stoichiometry, researchers can build a complete and robust data package. This rigorous, multi-faceted approach ensures the correct chemical entity is being advanced, safeguarding the integrity of preclinical and clinical studies and ultimately contributing to the development of safe and effective medicines.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Available at: [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. Available at: [Link]

  • Exeter Analytical. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available at: [Link]

  • Pro Research India. (2025, June 27). Testing procedure of Chloride content in Water Sample in our Lab. Available at: [Link]

  • FChPT STU. Argentometric determination of chlorides.docx. Available at: [Link]

  • Elementar. Elemental analysis: operation & applications. Available at: [Link]

  • Quora. (2017, May 24). What is the molecular weight of HCl?. Available at: [Link]

  • Standard Methods. 4500-Cl- B: Chloride by Argentometric Method. Available at: [Link]

  • Wikipedia. Elemental analysis. Available at: [Link]

  • Mettler Toledo. Chloride Content Determination in Cheese by Argentometric Titration. Available at: [Link]

  • Wikipedia. Hydrochloric acid. Available at: [Link]

  • WebQC. HCl (Hydrochloric acid) molar mass. Available at: [Link]

  • Pearson. The molar mass of HCl is 36.5 g/mol , and the average mass - McMurry 8th Edition Ch 2 Problem 109. Available at: [Link]

  • F1000Research. (2025, January 17). Argentometric determination of chloride content in tap water at Gimba city administration, South wollo, Ethiopia. Available at: [Link]

  • NIST. Hydrogen chloride - the NIST WebBook. Available at: [Link]

  • AKJournals. CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. Available at: [Link]

  • TA Instruments. Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Available at: [Link]

  • Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. Available at: [Link]

  • SIELC Technologies. (2009, July 16). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Available at: [Link]

  • Wikipedia. C15H22N2. Available at: [Link]

  • PubChemLite. 1-benzyl-decahydro-1,6-naphthyridine (C15H22N2). Available at: [Link]

  • ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81. Available at: [Link]

  • American Pharmaceutical Review. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?. Available at: [Link]

  • Google Patents. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • Pearson. What are the molecular weights of the following herbicides? - McMurry 8th Edition Ch 3 Problem 47b. Available at: [Link]

  • PubChemLite. 2-me-det (C15H22N2). Available at: [Link]

  • Chromatography Forum. (2006, November 15). standard different salt form to that of sample. Available at: [Link]

  • Chemistry Stack Exchange. (2017, September 10). How many peaks of HCl are found in a mass spectrum?. Available at: [Link]

  • PubChem. CID 102062285 | C15H15. Available at: [Link]

  • Vareum. Cetirizine Dihydrochloride. Available at: [Link]

  • PubChem. Levocetirizine Dihydrochloride | C21H27Cl3N2O3 | CID 9955977. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 1-[2-(3-Piperidinyl)ethyl]indoline Derivatives

Executive Summary & Biological Context The 1-[2-(3-Piperidinyl)ethyl]indoline scaffold represents a privileged pharmacophore in Central Nervous System (CNS) drug discovery. This structural motif—combining a reduced indol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The 1-[2-(3-Piperidinyl)ethyl]indoline scaffold represents a privileged pharmacophore in Central Nervous System (CNS) drug discovery. This structural motif—combining a reduced indole (indoline) core with a saturated piperidine ring via an ethyl linker—is frequently associated with high-affinity ligands for Sigma-1 (


) receptors , Serotonin (5-HT) receptors , and Dopamine transporters .

Unlike the planar indole, the indoline core introduces a distinct 3D-vector ("kink") that can enhance selectivity profiles. The 3-substituted piperidine moiety provides a chiral center often critical for discriminating between receptor subtypes.

This guide details two robust, self-validating synthesis protocols designed to overcome common pitfalls such as over-alkylation and regioselectivity issues.

Retrosynthetic Analysis

To ensure high yield and purity, we approach the target molecule via a convergent synthesis. The strategic disconnection occurs at the


 bond or the Amide bond (pre-reduction).

Retrosynthesis Target 1-[2-(3-Piperidinyl)ethyl]indoline (Target Molecule) Precursor1 Indoline (Nucleophile) Target->Precursor1 N-Alkylation (Method A) Precursor2 2-(3-Piperidinyl)ethyl-X (Electrophile) Target->Precursor2 Disconnect C-N Precursor3 2-(3-Piperidinyl)acetic acid Target->Precursor3 Amide Reduct. (Method B)

Figure 1: Retrosynthetic disconnection showing the Alkylation (Method A) and Acylation-Reduction (Method B) pathways.

Method A: Direct Nucleophilic Alkylation (Convergent Route)

Best for: Rapid analog generation (SAR studies). Mechanism:


 substitution.
Critical Control:  Preventing bis-alkylation (quaternization) of the piperidine nitrogen.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
  • Nucleophile: Indoline (1.0 equiv)

  • Electrophile: N-Boc-3-(2-bromoethyl)piperidine (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or DMF (anhydrous)
    
Step-by-Step Protocol
Step 1: Preparation of the Electrophile

Note: If starting from N-Boc-3-piperidineethanol.

  • Dissolve N-Boc-3-piperidineethanol (10 mmol) in DCM (50 mL) at 0°C.

  • Add Triethylamine (

    
    , 1.5 equiv) followed by Methanesulfonyl chloride (
    
    
    
    , 1.2 equiv) dropwise.
  • Stir for 2h. Wash with

    
    , dry over 
    
    
    
    , and concentrate to yield the mesylate.
    • Validation:

      
       NMR should show disappearance of 
      
      
      
      signal and appearance of mesyl singlet (~3.0 ppm).
Step 2: N-Alkylation of Indoline[1]
  • Setup: Flame-dry a 100 mL round-bottom flask under Argon.

  • Solvation: Dissolve Indoline (5.0 mmol, 0.59 g) in anhydrous MeCN (20 mL).

  • Base Addition: Add

    
     (10.0 mmol, 3.25 g).
    
    • Expert Tip:

      
       is preferred over 
      
      
      
      for this substrate as it minimizes side reactions and is easier to handle, known as the "Cesium Effect" which enhances solubility and reactivity of the nucleophile.
  • Electrophile Addition: Add the Mesylate or Bromide derivative prepared in Step 1 (5.5 mmol).

  • Reaction: Reflux at 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Checkpoint: Indoline spot (

      
      ) should disappear; Product spot (
      
      
      
      ) appears.
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.

  • Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Step 3: Deprotection (Boc Removal)
  • Dissolve the intermediate in DCM (10 mL).

  • Add Trifluoroacetic acid (TFA, 2 mL) at 0°C. Stir at RT for 2h.

  • Quench: Carefully neutralize with sat.

    
     (gas evolution!). Extract with DCM.
    
  • Salt Formation (Optional): Treat the free base with HCl/Ether to generate the hydrochloride salt for stability.

Method B: Acylation-Reduction (Scalable Route)

Best for: Large-scale synthesis (>5g) and difficult substrates. Mechanism: Amide coupling followed by Hydride reduction. Advantage: Eliminates risk of over-alkylation; strictly controls stoichiometry.

Step-by-Step Protocol
Step 1: Amide Coupling
  • Reagents: Indoline (1.0 equiv), N-Boc-3-piperidineacetic acid (1.1 equiv), EDC

    
    HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv).
    
  • Procedure:

    • Dissolve acid in DMF. Add DIPEA, EDC, and HOBt. Stir 15 min for activation.

    • Add Indoline.[2][3][4][5][6] Stir at RT for 18h.[7]

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

    
    , and brine.
    
    • Validation: IR spectrum will show strong Amide Carbonyl stretch (~1640

      
      ).
      
Step 2: Reduction of Amide
  • Setup: Dry flask,

    
     atmosphere.
    
  • Reaction: Dissolve Amide intermediate (5 mmol) in anhydrous THF (30 mL).

  • Reductant: Add

    
     (2.0 M in THF, 3.0 equiv) dropwise at 0°C.
    
    • Safety: Exothermic! Hydrogen gas evolution.

  • Reflux: Heat to reflux (66°C) for 4–6 hours.

  • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL) sequentially (where x = grams of LAH used).

  • Isolation: Filter the white precipitate. Concentrate filtrate to yield the N-Boc protected amine.

Experimental Data & Validation

Critical Process Parameters (CPPs)
ParameterMethod A (Alkylation)Method B (Acylation-Red)Impact
Solvent MeCN or DMFDMF (Step 1), THF (Step 2)DMF accelerates

; THF essential for LAH safety.
Temperature 80°C (Reflux)RT (Step 1), 66°C (Step 2)Higher temp in Method A ensures complete substitution.
Base

DIPEA (Step 1), None (Step 2)Inorganic base critical for Method A yield.
Yield (Typical) 55–70%75–85%Method B involves more steps but generally cleaner profiles.
Analytical Characterization (Expected)

1-[2-(3-Piperidinyl)ethyl]indoline (Free Base)

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.5–7.1 (m, 4H, Indoline Ar-H)
      
    • 
       3.35 (t, 2H, Indoline 
      
      
      
      )
    • 
       2.95 (t, 2H, Indoline 
      
      
      
      )
    • 
       2.8–3.1 (m, 2H, Piperidine 
      
      
      
      )
    • 
       1.1–1.9 (m, 7H, Piperidine ring + Linker 
      
      
      
      )
  • MS (ESI):

    
    
    

Workflow Visualization

Workflow Start Start: N-Boc-3-piperidine precursor Act Activation (MsCl or EDC) Start->Act Prep Couple Coupling (Indoline) Act->Couple React Red Reduction (LiAlH4) Couple->Red Method B Only Deprot Deprotection (TFA) Couple->Deprot Method A Direct Red->Deprot Method B Final Final Product (Salt Formation) Deprot->Final

Figure 2: Operational workflow comparing the direct path (Method A) vs the reduction path (Method B).

Safety & Troubleshooting

  • Sodium Hydride (NaH): If used in Method A, wash with hexane to remove mineral oil for accurate weighing. Warning: Reacts violently with moisture.

  • Lithium Aluminum Hydride (LAH): Never use with halogenated solvents (DCM). Quench slowly at 0°C.

  • Indoline Oxidation: Indolines are susceptible to oxidation to indoles. Store crude intermediates under Nitrogen/Argon and avoid prolonged exposure to air/light.

  • Purification: The free amine is polar. Use DCM:MeOH:NH4OH (90:10:1) for silica chromatography if the spot trails.

References

  • Sigma Receptor Ligands

    • Synthesis of Aminoethyl-Substituted Piperidine Deriv
    • Source:

  • Indoline Alkylation Protocols

    • N-alkylation of indole derivatives (P
    • Source:

  • Piperidine Functionalization

    • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs.
    • Source:

  • General Indole/Indoline Chemistry

    • Enantioselective Catalytic Synthesis of N-alkyl
    • Source:

Sources

Application

Application Note: Chemoselective Nucleophilic Substitution using 1-[2-(3-Piperidinyl)ethyl]indoline

Abstract & Introduction This application note details the protocols for utilizing 1-[2-(3-Piperidinyl)ethyl]indoline as a selective nucleophile in organic synthesis. This scaffold represents a "privileged structure" in m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocols for utilizing 1-[2-(3-Piperidinyl)ethyl]indoline as a selective nucleophile in organic synthesis. This scaffold represents a "privileged structure" in medicinal chemistry, often serving as a pharmacophore in GPCR ligands (e.g., serotonin and dopamine modulators).

The molecule features two distinct nitrogen centers:

  • Indoline Nitrogen (N1): A tertiary, aniline-like nitrogen involved in the aromatic system.

  • Piperidine Nitrogen (N1'): A secondary, aliphatic amine.

Key Technical Insight: The successful application of this reagent relies on exploiting the vast pKa difference between these two centers. The piperidine nitrogen (


) is significantly more nucleophilic than the indoline nitrogen (

and sterically hindered). This guide provides optimized protocols for SN2 alkylation, SNAr arylation, and amidation, ensuring high regioselectivity at the piperidine ring without affecting the indoline core.

Chemical Properties & Reactivity Profile[1][2][3]

Before initiating synthesis, it is critical to understand the electronic landscape of the nucleophile.

PropertyValue / DescriptionImplication for Synthesis
Molecular Formula C15H22N2MW: ~230.35 g/mol
Piperidine NH (

)
Secondary AminePrimary Nucleophile. Highly reactive toward electrophiles.
Indoline N (

-like)
Tertiary AnilineSpectator. Low nucleophilicity due to conjugation with the benzene ring and steric bulk.
Solubility DCM, DMF, DMSO, MeOHUse polar aprotic solvents (DMF, ACN) for SN2/SNAr.
Stability Oxidatively sensitiveIndolines can oxidize to indoles upon prolonged air exposure; store under inert gas.
Reactivity Visualization

The following diagram illustrates the chemoselectivity of the substrate.

ReactivityMap Substrate 1-[2-(3-Piperidinyl)ethyl]indoline PipN Piperidine NH (Secondary Amine) High Nucleophilicity Substrate->PipN IndN Indoline N (Tertiary Aniline) Sterically Hindered / Conjugated Substrate->IndN Electrophile Electrophile (E+) (Alkyl Halide / Acyl Chloride) PipN->Electrophile Fast Attack (k1) IndN->Electrophile No Reaction (k2 << k1) Product N-Substituted Piperidine Product Electrophile->Product

Figure 1: Chemoselectivity map showing the preferential reaction at the piperidine nitrogen.

Experimental Protocols

Protocol A: SN2 Alkylation (General Procedure)

Objective: Attachment of an alkyl chain (e.g., benzyl, ethyl) to the piperidine nitrogen. Challenge: Preventing over-alkylation (quaternization) is rarely an issue here due to steric bulk, but stoichiometry must be controlled.

Reagents:

  • Nucleophile: 1-[2-(3-Piperidinyl)ethyl]indoline (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the indoline-piperidine scaffold in anhydrous ACN (0.1 M concentration).

  • Base Addition: Add 2.0 equiv of anhydrous

    
    . Stir for 10 minutes at room temperature to ensure suspension homogeneity.
    
  • Electrophile Addition: Add 1.1 equiv of the alkyl halide dropwise.

    • Note: If the electrophile is a solid, dissolve it in a minimum amount of ACN before addition.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor via TLC or LC-MS.
    
    • Typical Time: 2–6 hours.[1]

  • Workup:

    • Filter off the inorganic solids (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.[2]

    • Redissolve in EtOAc and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
Protocol B: SNAr Heteroarylation (Drug Discovery Application)

Objective: Coupling the scaffold with an electron-deficient heteroaryl chloride (e.g., 2-chloropyridine or 4-fluoronitrobenzene). This is a standard reaction in the synthesis of antipsychotic analogs.

Reagents:

  • Nucleophile: 1-[2-(3-Piperidinyl)ethyl]indoline (1.0 equiv)

  • Electrophile: 2-Chloro-4-nitropyridine (1.2 equiv)

  • Base:

    
     (2.5 equiv) - Cesium is preferred for SNAr to assist leaving group departure.
    
  • Solvent: DMSO or DMF.

Step-by-Step Methodology:

  • Dissolution: Combine the nucleophile and the heteroaryl chloride in DMSO (concentration 0.2 M).

  • Base Activation: Add

    
    .
    
  • Thermal Activation: Heat the reaction vessel to 90–110°C.

    • Mechanism:[3][2][4] The secondary amine attacks the ipso-carbon, displacing the chloride via a Meisenheimer complex intermediate.

  • Monitoring: Monitor for the disappearance of the starting amine (LC-MS).

  • Quench: Pour the reaction mixture into ice-cold water. The product often precipitates.

    • If solid forms: Filter and wash with water.

    • If oil forms:[2] Extract with DCM.

Protocol C: Amide Coupling (Acylation)

Objective: Synthesizing amide linkers.

Reagents:

  • Carboxylic Acid (1.1 equiv)

  • Coupling Agent: HATU or EDC/HOBt (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF/DCM (1:1)

Methodology:

  • Pre-activate the carboxylic acid with HATU and DIPEA in DMF for 15 minutes.

  • Add the 1-[2-(3-Piperidinyl)ethyl]indoline solution.

  • Stir at Room Temperature for 1–3 hours.

  • Critical Wash: Wash the organic layer with saturated

    
     (removes acid) and then 0.5 M HCl (removes unreacted amine/DIPEA).
    
    • Caution: Ensure the product does not protonate and move to the aqueous layer during the acid wash. If the product contains basic heterocycles, skip the acid wash.

Purification & Troubleshooting Strategy

The presence of the indoline core makes these compounds lipophilic, while the piperidine nitrogen allows for pH-switchable purification.

Acid-Base Extraction Workflow

This is the most efficient method to purify the product from non-basic impurities (like unreacted alkyl halides).

PurificationFlow Start Crude Reaction Mixture (Organic Solvent) AcidWash Extract with 1M HCl Start->AcidWash Layers1 Separation AcidWash->Layers1 OrgLayer1 Organic Layer (Contains Neutral Impurities) Layers1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Protonated Product) Layers1->AqLayer1 Keep BaseTreat Basify with NaOH to pH > 12 AqLayer1->BaseTreat Extract2 Extract with DCM/EtOAc BaseTreat->Extract2 FinalOrg Final Organic Layer (Pure Product) Extract2->FinalOrg

Figure 2: Acid-Base extraction protocol for purification of the basic amine product.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield (SNAr) Poor nucleophilicity or leaving groupSwitch solvent to DMSO; increase Temp to 120°C; Use fluoride leaving group instead of chloride.
Over-alkylation Excess alkyl halideStrictly limit alkyl halide to 1.0–1.1 equiv. Use syringe pump addition.
Oxidation (Darkening) Indoline oxidation to IndoleDegas all solvents. Add antioxidant (e.g., BHT) in trace amounts if storing crude.

References

  • Indoline Synthesis & Reactivity

    • Synthesis of Indolines via a Domino Cu-Catalyzed Amidation/Cyclization Reaction. (2010).[3] National Institutes of Health (PMC).

  • Piperidine Nucleophilicity

    • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[5] Alfa Chemistry.

  • SNAr Methodology

    • Nucleophilic substitutions at the 3'-position of substituted indoles.[6] (2023).[1][6][7] ResearchGate.

  • General Amine Reactivity

    • Nucleophilic Substitution in Synthesis - Amines. Chemistry LibreTexts.

Sources

Method

reductive amination procedures with 3-piperidinyl indoline intermediates

Application Note: Strategic Reductive Amination Protocols for 3-Piperidinyl Indoline Scaffolds Introduction & Strategic Context The 3-(piperidin-4-yl)indoline scaffold is a privileged structure in CNS drug discovery, ser...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reductive Amination Protocols for 3-Piperidinyl Indoline Scaffolds

Introduction & Strategic Context

The 3-(piperidin-4-yl)indoline scaffold is a privileged structure in CNS drug discovery, serving as a core pharmacophore for 5-HT receptor modulators (e.g., 5-HT2C agonists) and various kinase inhibitors.

In the context of lead optimization, the secondary amine of the piperidine ring is the primary vector for diversification. Reductive amination is the preferred method for this derivatization due to its convergent nature, allowing the rapid coupling of the scaffold with a vast library of aldehydes and ketones.

The Challenge: While standard reductive amination is well-documented, this specific scaffold presents unique challenges:

  • Chemoselectivity: The scaffold contains two nitrogen centers—the aliphatic piperidine (pKa ~11) and the aniline-like indoline (pKa ~3-4). While the piperidine is significantly more nucleophilic, the indoline nitrogen can participate in side reactions with highly electrophilic aldehydes if not managed.

  • Scaffold Stability: Indolines are susceptible to oxidation to indoles. Harsh oxidizing conditions or prolonged exposure to air in basic media must be avoided.

  • Steric Environment: The 3-position substitution on the indoline creates a "folded" steric environment that can retard reaction rates with bulky ketones.

Critical Decision Matrix: Selecting the Reducing System

Before beginning, select the protocol based on your carbonyl partner.

Carbonyl TypeRecommended ReagentSolvent SystemAdditiveRationale
Aliphatic/Aryl Aldehydes STAB (NaBH(OAc)₃)DCE or DCMAcetic Acid (1-2 eq)Mild, rapid. Reduces iminium ion faster than aldehyde.[1][2]
Ketones (Uncommon) STAB DCEAcetic Acid (2-5 eq)Requires acid catalysis to push equilibrium toward iminium.
Hindered/Cyclic Ketones NaCNBH₃ MeOH or EtOHTi(OiPr)₄ Titanium acts as a Lewis acid and water scavenger to force imine formation.
Acid-Sensitive Groups Pyridine-Borane MeOHNoneAvoids carboxylic acids; milder than STAB.

Mechanistic Pathway & Chemoselectivity

The following diagram illustrates the reaction pathway and the critical chemoselectivity checkpoint.

ReductiveAmination cluster_0 Critical Control Point Start 3-Piperidinyl Indoline (Scaffold) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + R-CHO (Rev. A) IndolineSide Side Product: Indoline N-Alkylation Start->IndolineSide Slow (Low pKa) Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Hemiaminal Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product Tertiary Amine (Target) Iminium->Product Reduction (STAB/NaCNBH3)

Figure 1: Reaction pathway highlighting the preferential formation of the piperidine iminium ion over indoline alkylation.

Detailed Protocols

Protocol A: Standard STAB Method (Aldehydes)

Best for: High-throughput library generation, unhindered aldehydes.

Reagents:

  • 3-(piperidin-4-yl)indoline intermediate (1.0 equiv)

  • Aldehyde (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)[3]

  • 1,2-Dichloroethane (DCE) [Preferred] or Dichloromethane (DCM)

Procedure:

  • Dissolution: In a clean, dry vial, dissolve the indoline scaffold in DCE (concentration ~0.1 M).

  • Carbonyl Addition: Add the aldehyde (1.1 equiv).

  • Acidification: Add AcOH (1.0 equiv). Note: If the indoline scaffold is a salt (e.g., HCl salt), add 1 equiv of TEA to neutralize the salt, then add the AcOH.

  • Imine Formation: Stir at room temperature for 15–30 minutes. This allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Add STAB (1.5 equiv) in a single portion. Gas evolution (minor) may occur.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor by LCMS. The imine intermediate usually disappears quickly.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (x3). Wash combined organics with brine.[4] Dry over Na₂SO₄ and concentrate.

Why this works: STAB is sterically bulky and electron-deficient (due to acetoxy groups), making it less nucleophilic than NaBH₄. It reduces the protonated iminium ion selectively over the aldehyde, preventing the formation of the alcohol side product.[2]

Protocol B: Titanium(IV) Isopropoxide Method (Ketones/Hindered)

Best for: Cyclic ketones, sterically hindered substrates, or "difficult" condensations.

Reagents:

  • 3-(piperidin-4-yl)indoline intermediate (1.0 equiv)

  • Ketone (1.2 – 1.5 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)

  • Sodium Cyanoborohydride (NaCNBH₃) (2.0 equiv) [Caution: Toxic]

  • Methanol (MeOH) or Ethanol (EtOH)[4]

Procedure:

  • Complexation: In a dry flask under Nitrogen/Argon, mix the indoline scaffold (neat or minimal THF) and the ketone.

  • Titanium Addition: Add Ti(OiPr)₄ (neat) via syringe.

  • Stir: Stir the viscous mixture at room temperature for 1–4 hours (or 50°C if very hindered).

    • Mechanism:[5][6][7][8] Titanium acts as a Lewis acid to activate the carbonyl and chemically scavenges the water produced, driving the equilibrium to the imine/enamine.

  • Dilution: Dilute the reaction mixture with dry MeOH or EtOH (approx 5-10 mL per mmol).

  • Reduction: Add NaCNBH₃ (2.0 equiv) carefully.

  • Quench (Critical): After reaction completion (LCMS), quench by adding 0.1 M NaOH or water. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with MeOH/DCM.

  • Workup: Concentrate the filtrate and partition between EtOAc and NaHCO₃.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Ketones) Incomplete imine formation.Switch to Protocol B (Titanium). Increase temperature to 50°C during imine formation step.
Indoline Oxidation Air oxidation to indole.Degas solvents. Use an N₂ atmosphere. Ensure indoline N is protected (e.g., N-Boc) if oxidation is persistent.
Dialkylation Aldehyde is too reactive (e.g., Formaldehyde).Reduce aldehyde equivalents to 0.9. Add aldehyde slowly to the amine/reducing agent mixture (Inverse Addition).
Emulsion during Workup Titanium salts (Protocol B).Use the "Celite filtration" step before liquid-liquid extraction. Rinse Celite thoroughly.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[8] Journal of the American Chemical Society, 1971, 93(12), 2897-2904.

Sources

Application

handling hygroscopic dihydrochloride salts in organic synthesis

Executive Summary Dihydrochloride salts (2HCl) are frequently selected in drug discovery to enhance the aqueous solubility and bioavailability of basic pharmaceutical intermediates (e.g., piperazines, diamines). However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrochloride salts (2HCl) are frequently selected in drug discovery to enhance the aqueous solubility and bioavailability of basic pharmaceutical intermediates (e.g., piperazines, diamines). However, their high lattice energy often correlates with significant hygroscopicity and deliquescence. In organic synthesis, the unmonitored uptake of atmospheric moisture by these salts introduces a "silent variable," leading to stoichiometric drift, incomplete conversion, and difficult purification profiles.

This Application Note provides a rigorous, field-proven framework for handling these labile solids. It moves beyond standard "keep dry" advice to provide quantitative protocols for weighing, azeotropic drying, and in situ free-basing, ensuring reproducibility in critical C–N coupling and acylation workflows.

The Physics of Failure: Stoichiometric Drift

The primary risk in handling 2HCl salts is not chemical degradation, but stoichiometric erosion . A dihydrochloride salt with a theoretical molecular weight (MW) of 300 g/mol that absorbs 15% w/w water effectively has an "active" MW of ~353 g/mol .

If a reaction requires 1.0 equivalent of this amine and 1.0 equivalent of an electrophile:

  • Weighing Error: You weigh based on MW 300.

  • Actual Molar Input: You deliver only 0.85 equivalents of the amine.

  • Result: The electrophile remains in excess (15%), leading to difficult chromatographic separations and potential side reactions (e.g., dimerizations or hydrolysis of the electrophile by the introduced water).

Strategic Decision Matrix

Before initializing a reaction, the stability of the salt must be triaged. Use the following logic flow to determine the appropriate handling protocol.

SaltHandling Start Start: Hygroscopic 2HCl Salt IsCritical Is Stoichiometry Critical? (< 5% excess allowed) Start->IsCritical IsDeliquescent Is Salt Deliquescent? (Visible liquid film) IsCritical->IsDeliquescent Yes DiffWeigh Protocol C: Difference Weighing (Speed) IsCritical->DiffWeigh No (Excess reagents used) Glovebox Protocol A: Glovebox Handling IsDeliquescent->Glovebox No (Dry solid) Azeotrope Protocol B: Azeotropic Drying (Rescue) IsDeliquescent->Azeotrope Yes (Already wet) FreeBase Protocol D: In-Situ Free-Basing Azeotrope->FreeBase If drying fails

Figure 1: Decision matrix for selecting the appropriate handling protocol based on salt condition and reaction stringency.

Detailed Protocols

Protocol A: The "Difference Weighing" Technique (Open Air)

Use this when a glovebox is unavailable, and the salt is hygroscopic but not yet deliquescent.

Principle: Taring a spatula or weighing paper introduces time-lag errors. By weighing the loss from a sealed source container, you minimize atmospheric exposure of the bulk measurement.

  • Preparation: Place the source vial of 2HCl salt and a receiving reaction flask (containing stir bar and solvent if applicable) near the balance.

  • Initial Weighing: Place the capped source vial on the balance. Tare the balance to 0.000 g.

  • Transfer:

    • Remove the cap.

    • Quickly transfer an estimated amount of solid to the reaction flask.

    • Immediately recap the source vial.

  • Measurement: Place the capped source vial back on the balance. The reading will be negative (e.g., -0.154 g). This is the exact mass transferred.

  • Correction: If the mass is insufficient, repeat. If too much, do not return material to the source vial; discard excess into waste to prevent contaminating the bulk with moisture.

Protocol B: Azeotropic "Rescue" Drying

Use this when the salt has clumped or become "gooey" (deliquescent) or when strict anhydrous conditions are required.

Principle: Water forms a low-boiling positive azeotrope with toluene (bp 84 °C vs. 110 °C for pure toluene).[1] Distilling the azeotrope mechanically carries water out of the salt lattice.

Step-by-Step:

  • Dissolution/Suspension: Place the wet 2HCl salt in a Round Bottom Flask (RBF). Add anhydrous Methanol (MeOH) until the salt fully dissolves.

    • Note: 2HCl salts are rarely soluble in toluene alone. MeOH breaks the lattice.

  • The Entrainer: Add Toluene (ratio: 3 parts Toluene to 1 part MeOH).

  • Evaporation: Connect to a rotary evaporator.

    • Bath temp: 45–50 °C.

    • Vacuum: Ramp slowly to prevent bumping.

  • The Chase: As MeOH evaporates, the salt may precipitate. Continue evaporating the Toluene. The water is carried off in the Toluene-Water azeotrope.[1][2]

  • Repeat: Redissolve the residue in fresh MeOH/Toluene and re-evaporate. Repeat 3x.

  • Final State: The resulting solid should be a fine, free-flowing powder. Backfill with Argon immediately.

Protocol C: In-Situ Free-Basing (Biphasic)

Use this for Pd-catalyzed couplings (Buchwald-Hartwig) where amine salts can poison the catalyst or when the salt is intractable.

Principle: Instead of drying the salt, neutralize it in the reaction vessel to generate the anhydrous free base immediately before reaction.

FreeBaseWorkflow Input Wet 2HCl Salt Step1 Suspend in DCM/EtOAc Input->Step1 Step2 Add aq. Na2CO3 / K2CO3 Step1->Step2 Neutralization Step3 Phase Separation Step2->Step3 Partition Step4 Dry Organic Layer (Na2SO4) Step3->Step4 Org. Layer Output Active Free Base (Solution) Step4->Output To Reaction

Figure 2: Workflow for converting intractable salts to active free base species prior to sensitive catalysis.

Method:

  • Suspend the 2HCl salt in the reaction solvent (e.g., DCM or Toluene).

  • Add 2.5 equivalents of aqueous base (e.g., 1M Na₂CO₃).

    • Why Carbonate? Hydroxides (NaOH) can cause hydrolysis of amides/esters. Carbonates are milder.

  • Stir vigorously for 15 minutes. The solid should dissolve/disappear as the free base enters the organic layer.

  • Separate phases. Dry the organic layer over Na₂SO₄.[3]

  • Filter the anhydrous organic solution directly into the reaction vessel containing the electrophile/catalyst.

Data & Reference Tables

Table 1: Common Azeotropes for Drying Amine Salts

Use this table to select the correct solvent for drying your specific salt.

Solvent Component A (Entrainer)Component B (Impurity)Azeotrope BP (°C)Composition (% w/w)Application Notes
Toluene Water85.0 °C80% Toluene / 20% WaterGold Standard. Excellent for most HCl salts.
Ethanol Water78.2 °C95% EtOH / 5% WaterGood for initial dissolution, but leaves 5% water.
Acetonitrile Water76.5 °C84% ACN / 16% WaterGood for polar salts insoluble in Toluene.
DCM Water38.1 °C98.5% DCM / 1.5% WaterInefficient for bulk water removal; good for final traces.
Table 2: Troubleshooting Guide
ObservationDiagnosisCorrective Action
Yield > 100% Solvent trapping or Salt Hydration.Perform 1H-NMR in DMSO-d6. Look for water peak at ~3.3 ppm or solvent peaks. Dry at 50°C under high vac (<1 mbar).
Reaction Stalls Water poisoning catalyst or hydrolyzing reagent.Switch to Protocol B (Azeotrope) or Protocol C (Free-base). Add molecular sieves (4Å) to reaction.
"Oiling Out" Salt is deliquescent.[4]Do not filter. Dissolve in MeOH, transfer to RBF, and perform Azeotropic Drying (Protocol B).

References

  • FDA Guidance for Industry. (2025). Solid State Stability and Hygroscopicity in Pharmaceutical Development. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5][6][7][8] Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Frontier, A. (2026).[3] How To: Remove Residual Water (Azeotroping).[1][2][3] University of Rochester Department of Chemistry. Retrieved from [Link]

  • ScienceMadness. (2023). Drying Solvents and Salts via Azeotropic Distillation. Retrieved from [Link]

  • Mettler Toledo. (2025). Moisture Content Determination and Impact on Processability.[9] Retrieved from [Link]

Sources

Method

Application Notes and Protocols for N-Alkylation of 1-[2-(3-Piperidinyl)ethyl]indoline

Introduction The N-alkylation of piperidine and indoline moieties is a cornerstone of synthetic organic chemistry, particularly in the realm of drug discovery and development. The introduction of alkyl groups onto the ni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-alkylation of piperidine and indoline moieties is a cornerstone of synthetic organic chemistry, particularly in the realm of drug discovery and development. The introduction of alkyl groups onto the nitrogen atoms of these heterocyclic scaffolds can profoundly influence the pharmacological properties of a molecule, including its potency, selectivity, metabolic stability, and pharmacokinetic profile. The target molecule, 1-[2-(3-Piperidinyl)ethyl]indoline, possesses two secondary amine functionalities—one on the piperidine ring and one on the indoline ring—both of which are amenable to alkylation. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the selective N-alkylation of this important scaffold.

Indole and indoline frameworks are prevalent in a vast array of natural products and bioactive compounds.[1][2] Similarly, the piperidine ring is a common feature in many pharmaceuticals. The ability to selectively functionalize these nitrogen centers is therefore of paramount importance. This document will explore two primary strategies for N-alkylation: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. The choice between these methods is often dictated by the desired alkyl group, the required level of selectivity, and the overall synthetic strategy.

Mechanistic Considerations: A Tale of Two Pathways

The successful N-alkylation of 1-[2-(3-Piperidinyl)ethyl]indoline hinges on a thorough understanding of the underlying reaction mechanisms. The two principal pathways, direct alkylation and reductive amination, proceed through distinct intermediates and offer different advantages and challenges.

Direct Alkylation with Alkyl Halides

Direct N-alkylation is a classical and widely utilized method for forming carbon-nitrogen bonds.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Key factors influencing the success of direct alkylation include:

  • Nucleophilicity of the Amine: The piperidine nitrogen is generally more basic and nucleophilic than the indoline nitrogen, suggesting a potential for selective alkylation at the piperidine under carefully controlled conditions.

  • Nature of the Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. Primary and benzylic halides are excellent substrates, while secondary and tertiary halides are more prone to elimination side reactions.

  • Role of the Base: A base is typically required to neutralize the hydrohalic acid byproduct of the reaction. Common bases include potassium carbonate (K2CO3), triethylamine (Et3N), or N,N-diisopropylethylamine (DIPEA or Hünig's base).[4][5] The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly employed to facilitate the SN2 reaction.[6]

A significant challenge in direct alkylation is the potential for overalkylation, leading to the formation of tertiary amines and even quaternary ammonium salts.[3] This is because the newly formed secondary or tertiary amine can also act as a nucleophile. Careful control of stoichiometry and reaction conditions is crucial to minimize these side products.

Reductive Amination: A Controlled Approach

Reductive amination, also known as reductive alkylation, is a powerful and often more selective method for N-alkylation.[7][8] This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in situ reduction to the corresponding alkylated amine.[9]

The mechanism can be summarized as follows:

  • Imine/Iminium Ion Formation: The amine reacts with the carbonyl compound to form a carbinolamine intermediate, which then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[10][11] This step is typically acid-catalyzed.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to a C-N single bond.[12]

Key advantages of reductive amination include:

  • High Selectivity: Overalkylation is generally not an issue, as the product amine is typically less reactive than the starting amine under the reaction conditions.

  • Mild Reducing Agents: A variety of mild reducing agents can be used, with sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly popular due to their selectivity for reducing iminium ions in the presence of carbonyl groups.[9][12]

  • Broad Substrate Scope: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

The pH of the reaction is a critical parameter in reductive amination. Mildly acidic conditions (pH 4-6) are generally optimal to facilitate both imine/iminium ion formation and the subsequent reduction.[11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of 1-[2-(3-Piperidinyl)ethyl]indoline.

Protocol 1: Selective N-Alkylation of the Piperidine Moiety via Direct Alkylation

This protocol aims for the selective alkylation of the more nucleophilic piperidine nitrogen using a reactive alkyl halide.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Dissolve 1-[2-(3-Piperidinyl)ethyl]indoline and base in anhydrous solvent add_halide Slowly add alkyl halide start->add_halide react Stir at room temperature (or gentle heating) add_halide->react monitor Monitor reaction by TLC/LC-MS react->monitor quench Quench reaction monitor->quench Upon completion extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for direct N-alkylation.

Materials:

  • 1-[2-(3-Piperidinyl)ethyl]indoline

  • Alkyl bromide or iodide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • Anhydrous acetonitrile (MeCN)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-[2-(3-Piperidinyl)ethyl]indoline (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the starting amine.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add the alkyl halide (1.1 equivalents) dropwise to the stirred suspension.

  • Continue stirring the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating (e.g., 40-50 °C) may be required for less reactive alkyl halides.

  • Upon completion of the reaction, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine).

Data Summary Table:

Alkyl HalideBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl BromideK2CO3MeCN254-685-95
Ethyl IodideK2CO3MeCN408-1270-80
Methyl IodideK2CO3MeCN252-490-98
Protocol 2: N-Alkylation via Reductive Amination

This protocol is suitable for introducing a wider variety of alkyl groups using aldehydes or ketones.

Workflow Diagram:

G cluster_0 Imine/Iminium Formation cluster_1 Reduction cluster_2 Workup and Purification start Dissolve 1-[2-(3-Piperidinyl)ethyl]indoline and carbonyl compound in solvent add_acid Add acetic acid (catalytic) start->add_acid stir1 Stir for 30-60 min add_acid->stir1 add_reductant Add NaBH(OAc)3 portion-wise stir1->add_reductant stir2 Stir until completion add_reductant->stir2 monitor Monitor by TLC/LC-MS stir2->monitor quench Quench with saturated NaHCO3 monitor->quench Upon completion extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for reductive amination.

Materials:

  • 1-[2-(3-Piperidinyl)ethyl]indoline

  • Aldehyde or ketone (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (catalytic amount, e.g., 0.1 equivalents)

Procedure:

  • In a round-bottom flask, dissolve 1-[2-(3-Piperidinyl)ethyl]indoline (1.0 equivalent) and the aldehyde or ketone (1.2 equivalents) in 1,2-dichloroethane.

  • Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. An exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)3DCE25490-97
AcetoneNaBH(OAc)3DCE25685-92
CyclohexanoneNaBH(OAc)3THF25888-95

Characterization

The successful N-alkylation of 1-[2-(3-Piperidinyl)ethyl]indoline can be confirmed using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The appearance of new signals corresponding to the introduced alkyl group and shifts in the signals of the protons and carbons adjacent to the newly substituted nitrogen atom provide definitive evidence of alkylation. For instance, in 1H NMR, the N-H proton signal of the starting material will disappear, and new signals for the alkyl group's protons will be observed. In 13C NMR, a downfield shift of the carbons alpha to the nitrogen is typically observed upon alkylation.[13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the product, providing further evidence for the successful incorporation of the alkyl group.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching vibration (typically in the range of 3300-3500 cm-1) can indicate the conversion of the secondary amine to a tertiary amine.

Troubleshooting and Optimization

  • Low Yield in Direct Alkylation: If the yield is low, consider using a more reactive alkyl halide (iodide instead of bromide), increasing the reaction temperature, or using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Overalkylation: To minimize the formation of quaternary ammonium salts, use a strict 1:1.1 stoichiometry of amine to alkyl halide and add the alkyl halide slowly to the reaction mixture.[5]

  • Slow Reductive Amination: If the reaction is sluggish, ensure the reagents are anhydrous. The addition of a small amount of a drying agent like molecular sieves can sometimes be beneficial. Increasing the amount of acetic acid catalyst may also improve the rate of imine/iminium ion formation.

  • Side Reactions with Carbonyls: For sensitive aldehydes, performing the reaction at a lower temperature (e.g., 0 °C) can help to minimize side reactions.

Conclusion

The N-alkylation of 1-[2-(3-Piperidinyl)ethyl]indoline is a versatile transformation that allows for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry. Both direct alkylation with alkyl halides and reductive amination with carbonyl compounds are effective methods for achieving this transformation. The choice of method will depend on the specific synthetic goals and the nature of the desired alkyl substituent. Careful control of reaction conditions and a solid understanding of the underlying mechanisms are key to achieving high yields and selectivities. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and functionalization of this important heterocyclic scaffold.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Available at: [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Wu, J., Tongdee, S., Cordier, M., & Darcel, C. (2022). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 28(51), e202201438. Available at: [Link]

  • Li, H., Wang, D., & Zhu, Y. (2020). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 10(7), 3939-3948. Available at: [Link]

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Available at: [Link]

  • Gawroński, J., & You, S.-L. (Eds.). (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Available at: [Link]

  • Pérès, C., Planas, O., & Barluenga, J. (2010). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes. Dalton Transactions, 39(35), 8195. Available at: [Link]

  • Kim, I. S., & Krische, M. J. (2011). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 133(40), 16031–16033. Available at: [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Hydroxide Promoted N-Alkylation of Amines and Sulfonamides. The Journal of Organic Chemistry, 67(3), 674–683. Available at: [Link]

  • Wikipedia. (n.d.). Amine alkylation. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Wu, J., Tongdee, S., Cordier, M., & Darcel, C. (2022). Scope of the N‐alkylation of indolines with alcohols. [a] Experimental... [Image]. In ResearchGate. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2015). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 20(2), 2565–2605. Available at: [Link]

  • Ahmed, N., & Van der Eycken, E. V. (2011). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Tetrahedron Letters, 52(40), 5178-5181. Available at: [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved February 14, 2026, from [Link]

  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 723. Available at: [Link]

  • Modern Synthetic Methods. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine - Google Patents. (n.d.).
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • White, M. C., & Sigman, M. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(29), 11484–11489. Available at: [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved February 14, 2026, from [Link]

  • Shieh, W.-C., Dell, S., & Repič, O. (2001). N-alkylation of indole derivatives. Google Patents.
  • Weisler, L. (1961). Process for n-alkylation of indoles. Google Patents.
  • Wu, J., Tongdee, S., Cordier, M., & Darcel, C. (2022). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 28(51), e202201438. Available at: [Link]

  • Siwek, A., Stary, E., & Wyska, E. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 246. Available at: [Link]

  • Closson, R. D., Napolitano, J. P., Ecke, G. G., & Kolka, A. J. (1957). Piperidine, 1-ethyl-. Organic Syntheses, 37, 38. Available at: [Link]

  • Shestakova, A. K., Khrustalev, V. N., & Uglov, D. V. (2023). Synthesis and NMR spectra of [15N]indole. Chemistry of Heterocyclic Compounds, 59(9/10), 657–665. Available at: [Link]

  • Procter, D. J., & O'Brien, P. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 87(17), 11447–11459. Available at: [Link]

  • Modern Synthetic Methods. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2 [Video]. YouTube. Available at: [Link]

  • d'Agostino, C., & Gladden, L. F. (2020). Time-Domain NMR: Generating Unique Insights into the Characterization of Heterogeneous Catalysis in Liquid Phase. Catalysts, 10(7), 779. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 1-[2-(3-Piperidinyl)ethyl]indoline coupling reactions

Technical Support Center: Optimization of 1-[2-(3-Piperidinyl)ethyl]indoline Synthesis Core Reaction Analysis The synthesis of 1-[2-(3-Piperidinyl)ethyl]indoline typically involves the N-alkylation of the indoline core w...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 1-[2-(3-Piperidinyl)ethyl]indoline Synthesis

Core Reaction Analysis

The synthesis of 1-[2-(3-Piperidinyl)ethyl]indoline typically involves the N-alkylation of the indoline core with a functionalized ethyl-piperidine linker.[1] Unlike indole, the indoline nitrogen is sp³ hybridized but remains less nucleophilic than typical aliphatic amines due to conjugation with the fused benzene ring (pKa ~5).

The Central Challenge: The primary yield-limiting factors in this coupling are:

  • Competitive Elimination: The alkylating agent (e.g., 3-(2-haloethyl)piperidine) is prone to E2 elimination under basic conditions, forming the vinyl piperidine byproduct.[1]

  • Polymerization/Self-Alkylation: If the piperidine nitrogen is unprotected, it acts as a competing nucleophile, leading to oligomerization.

  • Steric Hindrance: The 3-position substitution on the piperidine ring creates steric drag, slowing the Sɴ2 trajectory.

Diagnostic Troubleshooting (Q&A)

Q1: I am observing low conversion (<40%) despite prolonged heating. The starting material (indoline) remains unconsumed. What is wrong?

A: This indicates a stalled Sɴ2 reaction, likely due to insufficient nucleophilicity or a poor leaving group.

  • The Fix (Solvent/Base): Switch from weak bases (e.g., K₂CO₃ in Acetone) to Cesium Carbonate (Cs₂CO₃) in DMF or Acetonitrile . The "Cesium Effect" increases the solubility of the base and provides a "naked" carbonate anion, significantly enhancing the nucleophilicity of the indoline nitrogen [1].

  • The Fix (Catalyst): Add 0.5–1.0 equiv. of Potassium Iodide (KI) or Sodium Iodide (NaI).[1] This generates the corresponding alkyl iodide in situ (Finkelstein reaction), which is a far superior electrophile than the bromide or chloride.

Q2: My LC-MS shows a large peak corresponding to the vinyl-piperidine species (Elimination Product). How do I stop this?

A: You are favoring the E2 mechanism over Sɴ2. This happens when the base is too strong/bulky or the temperature is too high.

  • The Fix: Lower the reaction temperature. If running at reflux (80°C+), drop to 50–60°C .

  • The Fix: Avoid bulky bases like NaOtBu or hydrides (NaH) if elimination is observed. Stick to non-nucleophilic carbonate bases.

Q3: I see multiple alkylated byproducts. Is the piperidine interfering?

A: Absolutely. If you are using a free-amine piperidine linker (e.g., 3-(2-chloroethyl)piperidine), it will self-polymerize.[1]

  • The Fix: You must use an N-protected linker, such as N-Boc-3-(2-bromoethyl)piperidine .[1] The Boc group sterically and electronically deactivates the piperidine nitrogen. The final deprotection (TFA/DCM) is quantitative and does not impact the overall yield significantly.

Optimized Experimental Protocol

Objective: Synthesis of N-Boc-protected 1-[2-(3-Piperidinyl)ethyl]indoline (Intermediate).

Reagents:

  • Indoline (1.0 equiv)[1][2]

  • N-Boc-3-(2-bromoethyl)piperidine (1.2 equiv)[1]

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

  • Potassium Iodide (KI) (0.5 equiv)[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Activation: Dissolve Indoline and N-Boc-3-(2-bromoethyl)piperidine in anhydrous DMF.

  • Base Addition: Add Cs₂CO₃ and KI in one portion. The KI is critical for converting the alkyl bromide to the more reactive alkyl iodide.

  • Reaction: Heat the mixture to 60°C for 12–18 hours.

    • Checkpoint: Monitor via TLC or LC-MS.[1] Look for the disappearance of Indoline.

  • Workup:

    • Dilute with EtOAc and wash with water (x3) to remove DMF (crucial to prevent emulsion).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Deprotection (Final Step): Dissolve the purified intermediate in DCM, add TFA (10 equiv), and stir at RT for 2 hours to yield the final dihydrochloride salt.

Quantitative Comparison of Conditions:

ParameterStandard ConditionsOptimized ConditionsImpact
Base K₂CO₃Cs₂CO₃ 25% Yield Increase (Solubility)
Additive NoneKI (0.5 eq) 2x Reaction Rate (Finkelstein)
Solvent AcetoneDMF Higher Temp Stability & Solubility
Yield 45-55%82-88% Minimized Elimination

Advanced Alternative: Iron-Catalyzed "Borrowing Hydrogen"[1][3]

If the alkyl halide route remains problematic (e.g., instability of the starting material), consider the "Green" catalytic route using alcohols directly. This avoids mutagenic alkyl halides.

  • Mechanism: An Iron (Fe) catalyst dehydrogenates the alcohol to an aldehyde, which condenses with indoline to form an imine, followed by in situ re-hydrogenation [3].

  • Reagents: Indoline + 2-(N-Boc-3-piperidinyl)ethanol + Fe-catalyst (Knölker complex).[1]

  • Benefit: Water is the only byproduct.

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for diagnosing reaction failures.

IndolineCoupling Start Reaction Analysis: Low Yield CheckSM Is Indoline consumed? Start->CheckSM CheckByprod Identify Byproducts (LC-MS) CheckSM->CheckByprod Yes NoRxn Problem: Low Nucleophilicity CheckSM->NoRxn No Elimination Problem: E2 Elimination (Vinyl Piperidine) CheckByprod->Elimination Vinyl Species Polymer Problem: Self-Alkylation CheckByprod->Polymer Oligomers Soln1 Solution: Switch to Cs2CO3/DMF Add KI (Finkelstein) NoRxn->Soln1 Soln2 Solution: Lower Temp (<60°C) Use Non-bulky Base Elimination->Soln2 Soln3 Solution: Use N-Boc Protected Electrophile Polymer->Soln3

Caption: Diagnostic workflow for isolating failure modes in Indoline N-alkylation reactions.

References

  • BenchChem Technical Support. Selective N-Alkylation of Indoles and Indolines: Troubleshooting & Optimization.
  • Jorapur, Y. R., et al. (2006).[3] "Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids."[3] Tetrahedron Letters.

  • Wu, J., et al. (2022). "Selective Iron Catalyzed Synthesis of N-Alkylated Indolines." Chemistry – A European Journal.[4]

  • RSC Advances . (2013). "Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones." Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Solubility Optimization for Indoline 2HCl

The Core Chemical Conflict[1] You are likely encountering a phase separation or "crashing out" phenomenon because you are attempting to force an ionic lattice into a non-polar medium.[1][2] Indoline 2HCl (Indoline Dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Chemical Conflict[1]

You are likely encountering a phase separation or "crashing out" phenomenon because you are attempting to force an ionic lattice into a non-polar medium.[1][2]

Indoline 2HCl (Indoline Dihydrochloride) is an ionic salt.[1][2][3] Its stability is derived from the strong electrostatic forces between the protonated indolinium cations and the chloride anions.[1] Non-polar solvents (Hexane, Toluene, Diethyl Ether, DCM) interact primarily through weak Van der Waals forces (London Dispersion).[1][2]

The Thermodynamics:

  • Lattice Energy: The energy required to break the crystal lattice of Indoline 2HCl is high.[1]

  • Solvation Energy: Non-polar solvents cannot generate enough energy to overcome this lattice energy because they lack the dipole moment to stabilize the ions.[1][2]

The Verdict: You cannot dissolve Indoline 2HCl directly in non-polar solvents.[1][2] You must chemically modify the solute (Free-Basing) or the solvent system (Cosolvents/PTC).[1][2][3]

Solution Architecture (Decision Matrix)

Before proceeding, identify your experimental goal to select the correct workflow.[1][2]

DecisionMatrix Start What is your Goal? Reaction Chemical Reaction (e.g., Alkylation) Start->Reaction Processing Processing/Analysis (e.g., Injection, Coating) Start->Processing SubReaction Can you use a biphasic system? Reaction->SubReaction FreeBase Method A: Free-Basing (Isolation) Processing->FreeBase High Purity Req. Cosolvent Method C: Cosolvent/Surfactant Processing->Cosolvent Salt Form Req. PTC Method B: Phase Transfer Catalysis SubReaction->PTC Yes (Solid/Liq or Liq/Liq) SubReaction->FreeBase No (Homogeneous req.)

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental constraints.

Method A: Free-Basing (The Gold Standard)[1][2][3]

This is the most robust solution.[1][2] You convert the ionic salt into Indoline Free Base , which is an oil (or low-melting solid) and is highly lipophilic.[1][2][3]

Mechanism: Indoline is a weak base (pKa of conjugate acid


 4.9).[1][2] By raising the pH above 7, you deprotonate the nitrogen, removing the charge and the chloride counter-ions.[1]
Protocol: Biphasic Neutralization Extraction

Goal: Obtain pure Indoline in Toluene, Hexane, or DCM.[1][2]

  • Dissolution: Dissolve your Indoline 2HCl in the minimum volume of Deionized Water (Solubility is high).[1][2]

  • Organic Layer Addition: Add an equal volume of your target non-polar solvent (e.g., Dichloromethane or Ethyl Acetate).[1][2] Note: If your target is Hexane, use DCM for extraction first, then swap solvents, as Hexane is poor at extracting polar amines.[1][2][3]

  • Neutralization: Slowly add Saturated NaHCO₃ (Sodium Bicarbonate) or 1M NaOH to the stirring mixture.

    • Target pH: > 9.0.[1][2][3][4][5]

    • Observation: The aqueous layer will turn cloudy as the free base forms and migrates to the organic layer.[1]

  • Separation: Separate the organic layer.[1][2][3] Extract the aqueous layer 2x more.[1][2]

  • Drying: Dry combined organics over anhydrous Na₂SO₄ or MgSO₄ .

  • Filtration & Concentration: Filter the desiccant.[1][2][3] Remove the solvent via rotary evaporation to yield Indoline Free Base (typically a pale yellow/brown oil).[1][2]

  • Re-solvation: Dissolve the resulting oil directly into your non-polar solvent of choice (Hexane, Toluene, etc.).[1][2]

Validation Check:

  • Take a 5 µL aliquot of the organic layer on wet pH paper.[1][2] It should not turn red (acidic).[1][2][3]

  • The final solution should be clear, not turbid.

Method B: Phase Transfer Catalysis (PTC)[1][2][3][6][7]

Use Case: You are running a reaction (e.g., N-alkylation) in a non-polar solvent (like Toluene) and cannot perform a separate free-basing step.

Concept: Instead of dissolving the salt, you use a catalyst to shuttle the reactive species between the solid salt phase (or aqueous phase) and the organic phase.[1][2]

Recommended Reagents:

  • Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (Methyltrioctylammonium chloride).[1][2][3]

  • Base: Solid KOH or NaOH (powdered).[1][2][3]

Protocol: Solid-Liquid PTC Alkylation[1][2][3]
  • Suspension: Suspend Indoline 2HCl and your electrophile (e.g., Alkyl Halide) in Toluene .

  • Catalyst Addition: Add 5-10 mol% of TBAB.

  • Base Addition: Add 2.5 equivalents of powdered KOH .

  • Agitation: Vigorously stir/reflux.

    • Mechanism:[1][2][3][6][7] The KOH neutralizes the HCl in situ.[1][2] The Quaternary Ammonium salt (Q⁺) pairs with the Indoline anion (Ind⁻) and drags it into the Toluene layer to react.[1][2]

Method C: Cosolvent Bridging (Analytical Only)[1][2][3]

Use Case: You need to analyze the salt form (e.g., HPLC) or keep it stable, but the primary carrier must be non-polar.

Concept: Use a "Bridge Solvent" that is miscible with both water/ions and non-polar organics.[1][2][3]

Primary Solvent (Non-Polar)Recommended Bridge SolventMax Ratio (Bridge:Base)
Dichloromethane (DCM) Methanol (MeOH)1:9
Toluene DMSO or DMF1:20
Diethyl Ether Ethanol (EtOH)1:10

Warning: This does not create a true solution of the salt in the non-polar solvent; it creates a solution in the mixture.[1] If you dilute too far with the non-polar solvent, the salt will precipitate.[1][2]

Troubleshooting FAQ

Q: I followed Method A (Free-basing), but my yield is low. Where is the Indoline? A: Indoline free base has slight water solubility compared to larger indoles.[1][2]

  • Fix: Saturate your aqueous phase with NaCl (Brine) during the extraction.[1][2] This "salting out" effect forces the organic Indoline into the organic layer.[1][2]

Q: The Indoline free base turned red/dark brown after sitting in Toluene. A: Indoline is sensitive to oxidation (forming Indole).[1][2]

  • Fix: Store the solution under an inert atmosphere (Nitrogen/Argon) and keep it in the dark.[1][2] Add a stabilizer like BHT if your protocol permits.[1][2][3]

Q: Can I use Triethylamine (TEA) to neutralize the salt in DCM directly? A: Yes, but you will generate Triethylamine Hydrochloride (TEA[1][2]·HCl) as a byproduct.[1][2][3]

  • Outcome: TEA·HCl is also a salt and will likely precipitate out of the DCM or Toluene, requiring a filtration step.[1][2] This is a "dirty" method compared to the aqueous wash in Method A.[1][2]

Workflow Visualization

The following diagram details the molecular transformation during the Free-Basing (Method A) process.

ExtractionWorkflow cluster_0 Phase 1: Aqueous cluster_1 Phase 2: Biphasic Interface cluster_2 Phase 3: Organic Salt Indoline 2HCl (Ionic/Polar) Water Water Salt->Water Base Base (NaOH/NaHCO3) Water->Base Dissolve & Mix Deprotonation Deprotonation (Ind-H+ -> Ind) Base->Deprotonation Partition Partitioning (Oil migrates to Org) Deprotonation->Partition FreeBase Indoline Free Base (Lipophilic) Partition->FreeBase OrgSolvent DCM/EtOAc OrgSolvent->Partition

Figure 2: Molecular flow of the Free-Basing extraction process.[1][2][3]

References

  • PubChem. (2025).[1][2][3] Indoline Compound Summary (CID 10328).[1][2][3][4] National Center for Biotechnology Information.[1][2][3] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2][3][4] Oxford University Press.[1][2][3][4] (Chapter 8: Acidity, Basicity, and pKa).[1][2] [Link]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994).[1][2] Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1][2][3] [Link][1][2][3]

  • Reich, H. J. (2024).[1][2] Bordwell pKa Table (Acidity in DMSO).[1][2][3] University of Wisconsin-Madison.[1][2][3] [Link]

Sources

Troubleshooting

optimizing free basing protocols for 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride

Core Directive & Scientific Rationale This guide addresses the specific challenge of converting 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride ( ) to its free base form. This molecule presents a dual challenge: the h...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Rationale

This guide addresses the specific challenge of converting 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride (


) to its free base form. This molecule presents a dual challenge: the high basicity of the piperidine ring (

) requires high pH for deprotonation, while the electron-rich indoline core is susceptible to oxidative degradation (dehydrogenation to indole) under aerobic, basic conditions.

The "Why" Behind the Protocol:

  • Basicity Mismatch: The dihydrochloride salt implies both the piperidine secondary amine and the indoline nitrogen (or the system acting as a Lewis acid acceptor) are protonated. While the indoline proton is labile (

    
    ), the piperidine proton is tenacious. You must exceed pH 12 to drive the equilibrium 
    
    
    
    toward the free base [1].
  • Emulsion Risk: The molecule is amphiphilic—containing a lipophilic indoline tail and a polar piperidine head. This surfactant-like structure creates stable emulsions in chlorinated solvents [2].

  • Oxidative Sensitivity: Indolines can spontaneously oxidize to indoles or oxindoles in the presence of base and oxygen [3].

Standard Operating Procedure (The "Happy Path")

Objective: Isolate high-purity free base with


 yield and no oxidative degradation.
Materials Checklist
  • Reagents: 1-[2-(3-Piperidinyl)ethyl]indoline

    
    , 2M NaOH (degassed), Dichloromethane (DCM) or Chloroform (
    
    
    
    ), Brine (saturated NaCl).
  • Equipment: Separatory funnel (PTFE stopcock), Nitrogen (

    
    ) line, Rotovap.
    
Step-by-Step Protocol

Step 1: Inert Dissolution Dissolve the


 salt in minimal deionized water (approx. 10 mL/g).
  • Critical Action: Sparge the water with

    
     gas for 5 minutes before adding the salt to minimize dissolved oxygen. This prevents the formation of colored indole impurities [3].
    

Step 2: pH Adjustment (The "Hard" Base) Place the solution in an ice bath (


). Slowly add 2M NaOH  dropwise with stirring.
  • Target: pH 12–13.

  • Observation: The solution will turn cloudy as the free base oils out.

  • Why Cold? Low temperature reduces the rate of oxidative side reactions and suppresses the volatility of the free amine.

Step 3: The Extraction (Avoiding the "Rag") Add DCM (equal volume to aqueous phase).

  • Technique: Do NOT shake vigorously.[1][2] Invert the funnel gently 20–30 times. Vigorous shaking will cause an emulsion due to the piperidine surfactant effect [2].

  • Separation: Allow layers to settle.[3] The organic (DCM) layer will be on the bottom.

Step 4: Washing & Drying Wash the combined organic layers once with Brine (saturated NaCl).

  • Purpose: Brine increases the ionic strength of the aqueous phase, forcing any residual organic amine back into the organic layer ("Salting Out") and removing trapped water [4].[2]

  • Dry over anhydrous

    
     (Sodium Sulfate) for 15 minutes. Filter and concentrate in vacuo (Rotovap) at 
    
    
    
    .

Troubleshooting Center (Interactive Q&A)

Issue 1: The "Rag Layer" (Emulsions)

User Report: "I have a third, cloudy layer between my DCM and water. It won't separate."

Diagnosis: You have formed a stable emulsion. The piperidine moiety is acting as a surfactant. Corrective Actions:

  • The Brine Shock: Add 20 mL of saturated brine immediately. The high ionic strength disrupts the surfactant shell.

  • Filtration: If brine fails, filter the entire biphasic mixture through a pad of Celite 545 in a sintered glass funnel. The Celite physically breaks the droplets.

  • Solvent Switch: For future runs, switch from DCM to Chloroform (

    
    ) . Chloroform is denser and often breaks emulsions better than DCM for alkaloid-like structures [5].
    
Issue 2: Low Yield (< 50%)

User Report: "My organic layer is clean, but I recovered very little mass."

Diagnosis: Incomplete deprotonation. The piperidine ring (


) is still protonated and water-soluble.
Corrective Actions: 
  • Check pH: Measure the aqueous layer pH. If it is < 12, add more NaOH.

  • The "Salting Out" Trick: Saturate the aqueous layer with solid NaCl before the final extraction. This drastically lowers the solubility of the organic free base in water (distribution coefficient

    
     shift) [4].
    
  • Multiple Extractions: Perform 3-4 extractions rather than 1-2.

Issue 3: Product Discoloration (Pink/Brown)

User Report: "The oil was yellow initially but turned brown/pink upon drying."

Diagnosis: Oxidative dehydrogenation of the indoline ring to an indole or formation of N-oxide. Corrective Actions:

  • Nitrogen Shield: You must store the free base under Argon or Nitrogen.

  • Antioxidant Additive: Add a trace amount of BHT (butylated hydroxytoluene) to the storage vial if the compound is not being used immediately.

  • Acidify for Storage: If not using immediately, convert it back to a salt (e.g., tartrate or oxalate) which is generally more stable than the free base.

Visualized Workflows

Diagram 1: Optimized Extraction Logic

Caption: Logical flow for extracting 1-[2-(3-Piperidinyl)ethyl]indoline, emphasizing pH control and emulsion management.

G Start Start: 2HCl Salt Dissolve Dissolve in H2O (N2 Sparged) Start->Dissolve Basify Add 2M NaOH Target pH 12-13 Dissolve->Basify Ice Bath Extract Add Organic Solvent (DCM or CHCl3) Basify->Extract Gentle Inversion Check Phase Separation? Extract->Check Emulsion Troubleshoot: Add Brine / Filter Celite Check->Emulsion Rag Layer Isolate Dry (Na2SO4) & Concentrate Check->Isolate Clean Split Emulsion->Check Re-attempt Store Store under Argon (-20°C) Isolate->Store

Diagram 2: Solvent Compatibility Matrix

Caption: Decision tree for solvent selection based on specific experimental constraints.

SolventSelect Constraint Primary Constraint? Purity Max Purity Needed Constraint->Purity Safety Green/Safety Needed Constraint->Safety Emulsion History of Emulsions Constraint->Emulsion DCM Dichloromethane (DCM) Best solubility, toxic Purity->DCM EtOAc Ethyl Acetate Safer, lower yield Safety->EtOAc CHCl3 Chloroform Denser, breaks emulsions Emulsion->CHCl3

Frequently Asked Questions (FAQ)

Q: Can I use Ethyl Acetate (EtOAc) instead of DCM? A: Yes, but with caveats. EtOAc is safer and "greener," but it is less effective at extracting polar amines like piperidine. If you use EtOAc, you must saturate the aqueous layer with NaCl (salting out) and perform 4–5 extractions to ensure quantitative recovery.

Q: How do I verify the free base conversion is complete? A: Run a TLC (Thin Layer Chromatography) plate.

  • Mobile Phase: 10% Methanol in DCM with 1% Ammonium Hydroxide (

    
    ).
    
  • Observation: The free base will have a higher

    
     than the salt. If the spot streaks heavily, your silica is protonating the amine; add more 
    
    
    
    to the eluent [6].

Q: Why does the protocol specify "Gentle Inversion" instead of shaking? A: Vigorous shaking creates micron-sized droplets. In the presence of surface-active agents (like your piperidine-indoline molecule), these droplets stabilize and refuse to coalesce. Gentle inversion maximizes surface area for mass transfer without creating the kinetic energy required to form a stable micro-emulsion.

References

  • Evans, D. A. (n.d.). pKa Table of Amines. Harvard University. Retrieved from [Link] (General reference for secondary amine pKa values).

  • Ren, J., & Tong, R. (2019).[4] Green oxidation of indoles using halide catalysis. Nature Communications. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for salting-out procedures).
  • Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 1-[2-(3-Piperidinyl)ethyl]indoline in Aqueous Solution

Welcome to the technical support guide for 1-[2-(3-Piperidinyl)ethyl]indoline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-[2-(3-Piperidinyl)ethyl]indoline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of this molecule in aqueous solutions. We will address common experimental challenges, explain the underlying chemical principles, and offer robust protocols to ensure the integrity of your results.

While specific stability data for 1-[2-(3-Piperidinyl)ethyl]indoline is not extensively published, this guide is built upon established chemical principles governing its core structures: the indoline and piperidine moieties. By understanding the vulnerabilities of these functional groups, we can predict and control the stability of the parent molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm preparing a stock solution of 1-[2-(3-Piperidinyl)ethyl]indoline in a standard buffer (e.g., PBS pH 7.4), but I'm seeing new peaks in my HPLC analysis over time. What could be happening?

Answer: The appearance of new peaks suggests that your compound is degrading. The two primary suspects for instability in a molecule containing indoline and piperidine rings are oxidation and pH-dependent hydrolysis .

  • Oxidative Degradation: The indoline ring, particularly the nitrogen atom and the adjacent benzylic carbons, is susceptible to oxidation.[1] Dissolved oxygen in your aqueous buffer, exposure to light, or trace metal ion contaminants can catalyze oxidative processes. This can lead to the formation of various oxidation products, potentially including ring-opened amides or hydroxylated species.[1][2]

  • pH-Dependent Effects: While indoline itself is relatively stable against hydrolysis, extreme pH conditions can pose a risk.[3] More critically, the piperidine ring's stability can be compromised under strongly acidic or basic conditions, which could lead to ring cleavage.[1] Although PBS at pH 7.4 is generally considered mild, prolonged storage at room temperature can still allow for slow degradation.

Troubleshooting Steps:

  • De-gas Your Buffer: Before preparing your solution, sparge your buffer with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Use High-Purity Water and Reagents: Ensure you are using HPLC-grade water and high-purity buffer salts to minimize metal ion contamination.

  • Protect from Light: Store your stock solution in an amber vial or wrap it in aluminum foil to prevent photolytic degradation.

  • Control Temperature: Store your stock solution at a lower temperature (e.g., 4°C for short-term or ≤ -20°C for long-term) to slow down the degradation rate.[4]

  • Include an Antioxidant: If oxidative degradation is confirmed, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT), if compatible with your experimental system.

Q2: My compound's potency seems to decrease in my cell culture media. Is this related to stability?

Answer: Yes, a decrease in potency is a strong indicator of compound degradation. Cell culture media are complex aqueous solutions, typically buffered around pH 7.2-7.4 and incubated at 37°C. These conditions can accelerate degradation.

  • Thermal Degradation: The elevated temperature (37°C) will increase the rate of any underlying hydrolytic or oxidative reactions.[1][4]

  • Enzymatic Degradation: Cell culture media containing serum (e.g., FBS) contain various enzymes (esterases, amidases) that could potentially metabolize your compound, although this is less likely for the core indoline-piperidine structure unless specific susceptible functional groups are present elsewhere.

  • Component Interaction: Components in the media, such as metal ions or reactive species generated by cellular metabolism, could also contribute to degradation.

To investigate this, you should perform a stability test directly in the cell culture medium.

Experimental Protocol: Media Stability Quick-Screen

  • Prepare a solution of your compound in the complete cell culture medium at the final experimental concentration.

  • Prepare a parallel control solution in a simple buffer (e.g., PBS) at the same concentration.

  • Incubate both solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately analyze the aliquots by a stability-indicating method like HPLC-UV or LC-MS to quantify the remaining parent compound.[5][6]

This will tell you if the degradation is significantly faster in the complex media compared to a simple buffer, pointing towards thermal or component-driven instability.

Q3: How do I properly design a study to understand the stability profile of my compound?

Answer: A systematic approach is crucial. A Forced Degradation Study (also known as stress testing) is the standard method used in pharmaceutical development to identify potential degradation pathways and develop a stable formulation.[7][8][9] This involves intentionally exposing your compound to harsh conditions.

The goal is not to completely destroy the compound, but to achieve a modest level of degradation (typically 5-20%) to identify the primary degradation products.[8][9]

Below is a diagram and a table outlining a typical forced degradation workflow.

Forced Degradation Study Workflow

Forced_Degradation_Workflow start Prepare Stock Solution of 1-[2-(3-Piperidinyl)ethyl]indoline acid Acid Hydrolysis (e.g., 0.1 M HCl, RT or 50°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT or 50°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 60°C in solution) start->thermal photo Photostability (ICH Q1B guidelines) start->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 8, 24, 48h) by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Identify Degradants Determine Degradation Pathways Establish Stability-Indicating Method analysis->outcome

Caption: Workflow for a forced degradation study.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at RT, or 50-60°CUp to 7 daysPotential cleavage of the piperidine ring or ether linkage if present.[1][9]
Base Hydrolysis 0.1 M NaOH at RT, or 50-60°CUp to 7 daysSimilar to acid hydrolysis, but mechanism differs. Indole-related structures can show instability at high pH.[9][10]
Oxidation 3-10% H₂O₂ at RT24-48 hoursOxidation of the indoline nitrogen, formation of N-oxides, or hydroxylation of the aromatic ring.[1][2]
Thermal Stress 60-80°C (in solution and as solid)VariableAccelerates all other degradation pathways.[4]
Photostability Exposure to UV/Vis light (ICH Q1B)VariablePhotolytic cleavage or rearrangement.

Note: The exact temperature and duration should be adjusted based on the observed rate of degradation. If no degradation is seen at room temperature (RT), the temperature can be increased.[9]

Q4: What is a "stability-indicating method," and why is it important?

Answer: A stability-indicating analytical method is a validated quantitative method that can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from any of its degradation products, impurities, or excipients.[11]

Why it's critical:

  • Specificity: The method must be able to resolve the peak of the parent compound from all potential degradants. This is often demonstrated during forced degradation studies, where you intentionally create the degradation products.[11]

  • Regulatory Requirement: For drug development, regulatory agencies like the FDA require the use of validated stability-indicating methods.[9]

The development of such a method, typically using HPLC with UV or Mass Spectrometry (MS) detection, is the first and most crucial step before beginning any serious stability assessment.[5][12]

Key Chemical Stability Considerations

The structure of 1-[2-(3-Piperidinyl)ethyl]indoline contains two key heterocyclic systems: indoline and piperidine. Their individual chemical behaviors dictate the overall stability of the molecule.

Caption: Key structural moieties and their stability concerns. (Conceptual diagram)

  • Indoline Moiety: Indoline is a saturated analog of indole. The lone pair of electrons on the nitrogen is more localized than in indole, making it more susceptible to oxidation. However, the lack of a double bond in the five-membered ring generally confers greater stability against hydrolysis compared to some other heterocyclic systems.[3]

  • Piperidine Moiety: Piperidine is a saturated heterocycle containing a secondary amine. This amine is basic (pKa of piperidinium ion is ~11.2), meaning it will be protonated and exist as a positively charged salt at neutral or acidic pH. While generally stable, harsh acidic or basic conditions can promote ring-opening reactions.[1][13] Its basicity is a key factor in its aqueous solubility and interaction with buffers.

References

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. [Link]

  • Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. MDPI. [Link]

  • Under what conditions does piperidine decompose?. Biosynce Blog. [Link]

  • log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). ResearchGate. [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC. [Link]

  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. [Link]

  • Stability of Mutagenic Nitrosated Products of Indole Compounds Occurring in Vegetables. Journal of Agricultural and Food Chemistry. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]

  • Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Taylor & Francis Online. [Link]

  • Investigating the Underappreciated Hydrolytic Instability of 1,8-Diazabicyclo[5.4.0]undec-7-ene and Related Unsaturated Nitrogenous Bases. ACS Publications. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Publications. [Link]

  • Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Piperidinyl Substitution Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for overcoming the common challenge of steric hindrance in substitution reactions at the 3-position of the piperidine ring. The piperidine scaffold is a cornerstone in medicinal chemistry, and successful functionalization at this sterically congested position is often critical for modulating pharmacological activity.

This center is designed to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is substitution at the 3-position of a piperidine ring so challenging?

The primary difficulty arises from steric hindrance. The 3-position is flanked by the nitrogen atom (N1) and the adjacent methylene group (C4) of the piperidine ring. In its common chair conformation, the axial and equatorial hydrogens at the C2, C4, and C5 positions create a sterically crowded environment around C3. This congestion hinders the approach of nucleophiles or catalyst complexes, slowing down or completely preventing desired substitution reactions.[1][2]

Q2: What are the most common palladium-catalyzed cross-coupling reactions used for 3-piperidinyl substitution, and what is the main hurdle?

The Buchwald-Hartwig amination (for C-N bonds) and the Suzuki-Miyaura coupling (for C-C bonds) are the most prevalent methods.[3][4] The critical challenge in both reactions is often the final reductive elimination step from the palladium(II) intermediate.[5][6] Steric congestion around the 3-position can make it difficult for the two coupling partners on the palladium center to come close enough to form the new bond and regenerate the active Pd(0) catalyst.

Q3: My Buchwald-Hartwig amination of 3-bromopiperidine is failing. What is the first thing I should change?

Your choice of phosphine ligand is the most critical parameter. For sterically demanding couplings, standard ligands like PPh₃ or even bidentate ligands like BINAP may be ineffective.[3][7] The immediate troubleshooting step is to switch to a bulky, electron-rich monophosphine biaryl ligand.[8][9][10] Ligands like XPhos, SPhos, or RuPhos are specifically designed to accelerate the reductive elimination step in hindered couplings.[4][10] These ligands promote the formation of a highly active, monoligated palladium species which is less sterically encumbered.[10]

Q4: Can I use microwave irradiation to overcome steric hindrance?

Yes, microwave-assisted synthesis is a powerful tool in this context. Microwave heating can dramatically accelerate reaction rates by rapidly and efficiently heating the entire reaction mixture to temperatures that might be difficult to achieve with conventional oil baths.[11][12][13] This rapid heating can provide the necessary activation energy to overcome the steric barrier, often leading to higher yields in shorter reaction times.[14][15] It is particularly effective for sluggish cross-coupling reactions.

Part 2: Troubleshooting Guide: Low Yield in Buchwald-Hartwig N-Arylation

This guide addresses the common problem of low or no yield when attempting to couple a sterically hindered 3-substituted piperidine with an aryl halide.

Problem: Low yield (<10%) in the N-arylation of 3-methylpiperidine with 2-chlorotoluene.

This is a classic example of a doubly hindered coupling: the nucleophile (secondary amine) is hindered at the adjacent position, and the electrophile (aryl halide) is ortho-substituted.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem: Low Yield in Hindered N-Arylation ligand Step 1: Optimize Ligand start->ligand Start Here base Step 2: Change Base ligand->base If no improvement solvent_temp Step 3: Modify Solvent & Temperature/Heating base->solvent_temp If still low yield precatalyst Step 4: Use a Pre-catalyst solvent_temp->precatalyst For consistency success Success: Improved Yield precatalyst->success

Caption: Troubleshooting workflow for hindered N-arylation.

Step 1: Optimize the Phosphine Ligand

Causality: The rate-limiting step in sterically hindered C-N couplings is often the reductive elimination from the Pd(II) intermediate. Bulky, electron-rich biaryl monophosphine ligands are essential as they promote the formation of a three-coordinate, monoligated palladium amido complex, which undergoes faster reductive elimination compared to four-coordinate species.[3][5][10]

Recommended Action: Switch from simple or traditional bidentate ligands to a specialized biaryl phosphine ligand.

Ligand GenerationExample LigandsKey FeatureIdeal for...
First Generation P(o-tolyl)₃Basic bulky phosphineSimple, unhindered secondary amines.[3]
Second Gen (Biaryl) XPhos, SPhos, RuPhosIncreased bulk and electron densityortho-substituted aryl halides and hindered secondary amines.[4][10]
Third/Fourth Gen BrettPhos, AdBrettPhosExtremely bulky adamantyl or other groupsExceptionally challenging couplings, such as with five-membered heterocycles.[8]

Starting Point: Begin with XPhos or RuPhos, as they have a broad scope and high success rate for hindered couplings.[4][10]

Step 2: Optimize the Base

Causality: The base plays a crucial role in deprotonating the amine-palladium complex to form the key palladium-amido intermediate.[16] For hindered substrates, a strong, non-nucleophilic base is required. The choice of base can also influence catalyst stability and aggregation. In nonpolar solvents, an anionic base is needed to deprotonate the neutral palladium-amine complex.[7][16]

Recommended Action: Use a strong, sterically hindered alkoxide base.

BaseCommon SolventsComments
NaOt-Bu Toluene, DioxaneThe most common and effective base for hindered aminations.[17]
KOt-Bu Toluene, DioxaneSlightly stronger, can sometimes improve yields but may be less compatible with base-sensitive functional groups.[18]
LiHMDS Toluene, THFA very strong, non-nucleophilic amide base. Useful for substrates with acidic protons or when alkoxides fail.
K₃PO₄ / Cs₂CO₃ Dioxane, DMF, TolueneWeaker bases, generally less effective for hindered secondary amines but can be useful for substrates intolerant to strong alkoxides.

Starting Point: Sodium tert-butoxide (NaOt-Bu) is the gold standard for these reactions.

Step 3: Modify Solvent and Heating Method

Causality: The solvent must solubilize all components and its polarity can affect reaction intermediates.[7] Higher temperatures provide the activation energy needed to overcome steric barriers. Microwave heating is particularly efficient at this.[11][12]

Recommended Action:

  • Solvent: Toluene or 1,4-dioxane are standard choices. If solubility is an issue, consider t-butanol or CPME (cyclopentyl methyl ether).

  • Heating: If conventional heating at reflux (e.g., 110 °C in toluene) fails, switch to microwave irradiation. A typical starting point would be 120-150 °C for 30-60 minutes in a sealed microwave vial. This often provides the necessary energy boost to drive the reaction to completion.[13][14]

Step 4: Use a Well-Defined Pre-catalyst

Causality: The in situ generation of the active Pd(0) species can be inconsistent, especially with bulky ligands.[19] Using a well-defined Pd(II) pre-catalyst that readily converts to the active Pd(0) species can lead to more reproducible results and higher catalyst activity. Oxidative addition complexes are particularly effective with extremely bulky ligands.[9]

Recommended Action: Instead of using a generic source like Pd(OAc)₂ or Pd₂(dba)₃, use a commercially available pre-catalyst that incorporates your ligand of choice (e.g., XPhos Pd G3, RuPhos Pd G3). These pre-catalysts are designed for stability and reliable activation.

Part 3: Experimental Protocols & Data

Protocol: Microwave-Assisted Suzuki Coupling of a 3-Piperidinyl Boronic Ester

This protocol describes a general method for the C-C bond formation at the 3-position of an N-Boc protected piperidine ring with a sterically hindered aryl bromide.

Reaction: Coupling of N-Boc-piperidine-3-boronic acid pinacol ester with 1-bromo-2,6-dimethylbenzene.

Materials:

  • N-Boc-piperidine-3-boronic acid pinacol ester (1.0 equiv)

  • 1-bromo-2,6-dimethylbenzene (1.2 equiv)

  • RuPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol%)

  • RuPhos ligand (0.02 equiv, 2 mol%)

  • Potassium phosphate (K₃PO₄), aqueous solution (2.0 M, 3.0 equiv)

  • 1,4-Dioxane

  • Microwave reaction vial with stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add N-Boc-piperidine-3-boronic acid pinacol ester, 1-bromo-2,6-dimethylbenzene, RuPhos Pd G3, and RuPhos ligand.

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.

  • Add 1,4-dioxane to achieve a substrate concentration of 0.2 M.

  • Add the 2.0 M aqueous K₃PO₄ solution.

  • Seal the vial tightly with a septum cap.

  • Place the vial in the microwave reactor. Irradiate at 130 °C for 60 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle and Role of Ligand

The diagram below illustrates the catalytic cycle for a Buchwald-Hartwig amination, highlighting where bulky ligands exert their crucial effect.

CatalyticCycle pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_complex L-Pd(II)(Ar)(X) ox_add->pd2_complex lig_assoc Amine Coordination pd2_complex->lig_assoc + HNR₂ pd2_amine [L-Pd(II)(Ar)(HNR₂)]⁺X⁻ lig_assoc->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido L-Pd(II)(Ar)(NR₂) deprotonation->pd2_amido - H-Base⁺X⁻ red_elim Reductive Elimination (Rate-Limiting Step) pd2_amido->red_elim red_elim->pd0 Product Ar-NR₂ (Bulky ligand 'L' accelerates this step)

Caption: Buchwald-Hartwig catalytic cycle for hindered substrates.

This diagram shows that the bulky ligand (L) facilitates the crucial, often rate-limiting, reductive elimination step to release the final product and regenerate the active Pd(0) catalyst.[5][10]

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Bard, A. B. (2015). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. DSpace@MIT. [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]

  • Marrigorta, U., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(10), 1435–1448. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed, 25340530. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2013). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indo American Journal of Pharmaceutical Research, 3(6), 4363-4369. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Mohite, S. K., & Magdum, C. S. (2013). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Chemical and Pharmaceutical Sciences, 4(2), 79-82. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Al-Zoubi, R. M. (2002). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 32(16), 2505-2516. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • Chandrashekar, H. B., Dolui, P., Li, B., & Maiti, D. (2018). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ChemInform, 49(16). [Link]

  • Ruano, G., & de la Torre, M. C. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(25), 8256-8273. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4503–4514. [Link]

  • He, C., et al. (2018). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 9(12), 3144–3149. [Link]

  • Pinto, M., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. Molecules, 26(20), 6293. [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ResearchGate. (2022, May 19). Tartramide Ligands for Copper‐Catalyzed N‐Arylation at Room Temperature. [Link]

  • Sandford, C., et al. (2016). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 138(25), 7868–7871. [Link]

  • Kim, D., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 647–652. [Link]

  • Galabov, B., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Journal of the American Chemical Society, 144(11), 5021–5033. [Link]

  • Kim, D., & Hartwig, J. F. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 647–652. [Link]

  • Sharma, P., & Kumar, V. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(10), 1167. [Link]

  • ResearchGate. (n.d.). Recent synthetic strategies for N -arylation of piperidine using metal catalysts: A potential template for biologically active molecules. [Link]

  • Kwong, F. Y., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]

  • AIChE. (n.d.). (219a) Engineering Aqueous Amine Solvents Based on Steric Effects for CO2 Capture from First Principles Simulations. [Link]

  • ResearchGate. (2018, March 28). (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Sharma, S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33887–33911. [Link]

  • St. Amant, A. H., et al. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936–945. [Link]

  • Candeias, N. R., & Gois, P. M. P. (2016). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 3(1), 108-112. [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

  • Monguchi, Y., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44. [Link]

  • Dhongade, S. R., & Kenawade, S. A. (2018). AN EFFICIENT, GREENER MICROWAVE ASSISTED MULTI-COMPONENT ONE POT SYNTHESIS OF[7][8][9] THIADIAZIN-2-YL-THIAZOLIDIN-4-ONES. International Journal of Pharmaceutical Sciences and Research, 9(2), 650-55. [Link]

  • Reusch, W. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Qu, Y., & Farrell, N. (1999). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Inorganic Chemistry, 38(4), 777–787. [Link]

Sources

Optimization

Technical Support Center: Purification of Hydrophilic Dihydrochloride Salts

Status: Online Agent: Senior Application Scientist (Ph.D.) Ticket ID: PUR-2HCl-001 Subject: Troubleshooting isolation, oiling out, and retention issues for polar amine salts. Introduction: The "Hydrophilic Trap" If you a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist (Ph.D.) Ticket ID: PUR-2HCl-001 Subject: Troubleshooting isolation, oiling out, and retention issues for polar amine salts.

Introduction: The "Hydrophilic Trap"

If you are reading this, you are likely facing a specific set of symptoms: your compound elutes in the void volume on C18, your recrystallization attempts result in a sticky oil at the bottom of the flask, and your "solid" turns into a deliquescent goo upon filtration.

Hydrophilic dihydrochloride (2HCl) salts present a thermodynamic paradox in purification. To crystallize, they require non-polar antisolvents, but their extreme polarity often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before nucleation can occur. Furthermore, the high lattice energy of the salt is often fighting against the hygroscopic nature of the chloride counter-ion.

This guide moves beyond standard textbook advice to address the specific physicochemical failures associated with 2HCl salts.

Module 1: Troubleshooting Crystallization (The "Oiling Out" Phenomenon)

The Problem: You add an antisolvent (e.g., Diethyl Ether, Hexane) to your alcoholic solution, and instead of white crystals, a yellow/brown oil separates.

The Mechanism: Oiling out occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the melting point of the solvated salt is lower than the process temperature. The system enters a region of immiscibility (spinodal decomposition) rather than a region of nucleation.

Diagnostic Workflow

OilingOut Start Symptom: Material Oils Out SolventCheck Is the oil miscible upon reheating? Start->SolventCheck Yes Yes (Re-dissolves) SolventCheck->Yes Thermodynamic Issue No No (Permanent Oil) SolventCheck->No Impurity Issue Bridging Action: Add 'Bridging Solvent' (e.g., 2-5% Water or MeOH) to stabilize the liquid phase. Yes->Bridging Impurity Action: Triturate oil with Et2O/DCM to remove non-polar impurities. No->Impurity Seed Action: Seed at Cloud Point (Do not cool further). Bridging->Seed Cooling Action: Linear Cooling Ramp (0.1 °C/min). Avoid crash cooling. Seed->Cooling

Figure 1: Decision matrix for remediation of oiling out events during salt crystallization.

Protocol: The "Bridging Solvent" Remediation

If your 2HCl salt oils out in Ethanol/Ethyl Acetate, the polarity gap is too wide. You must bridge it.

  • Redissolve: Heat the mixture until the oil redissolves.

  • Add Bridge: Add a highly polar protic solvent (Water or Methanol) dropwise.

    • Target: Add just enough to clear the turbidity at reflux, plus 5% excess. This increases the solubility limit and suppresses LLPS.

  • Cool to Cloud Point: Lower temperature slowly until faint turbidity reappears.

  • Hold & Seed: STOP cooling. Hold the temperature. Add seed crystals. Agitate gently for 2-4 hours. This allows the oil droplets to interact with seeds and reorganize into a lattice (Ostwald ripening).

  • Slow Ramp: Once a bed of solids is visible, cool at a rate of <0.5 °C/min.

Module 2: Chromatographic Purification (When C18 Fails)

The Problem: Your 2HCl salt has a LogP < 0. On a standard C18 column with 0.1% TFA, it elutes at the solvent front (


).

The Solution: Stop trying to force retention on C18. Hydrophilic Interaction Liquid Chromatography (HILIC) is the standard for polar salts.

Method Selection Guide
ParameterReverse Phase (C18)HILIC (Amide/Zwitterionic)
Stationary Phase Hydrophobic (Alkyl chains)Hydrophilic (Polar groups)
Mobile Phase A Water + ModifierAcetonitrile + Modifier
Mobile Phase B AcetonitrileWater + Buffer
Retention Mechanism Hydrophobic PartitioningWater-layer Partitioning + Electrostatics
Elution Order Polar elutes firstPolar elutes last
Salt Compatibility Good, but polar salts wash offExcellent for 2HCl salts
Recommended HILIC Protocol for 2HCl Salts
  • Column: Amide-bonded silica (e.g., TSKgel Amide-80 or BEH Amide). Why? Amide phases are stable and show excellent retention for cationic amines.

  • Mobile Phase A: 90% Acetonitrile / 10% Water (10mM Ammonium Formate, pH 3.0).

  • Mobile Phase B: 10mM Ammonium Formate in Water (pH 3.0).

    • Critical Note: Maintain acidic pH (approx 3.0) using Formic Acid. If the pH is neutral, the silanols on the silica base will ionize (Si-O⁻), causing irreversible strong ionic binding of your amine (tailing/loss of yield).

  • Gradient: Start at 95% A (High Organic). Ramp to 60% A.

    • Counter-intuitive: In HILIC, water is the "strong" solvent. Increasing water elutes the compound.

Module 3: Isolation & Handling (The Disproportionation Risk)

The Problem: You successfully purified the salt, but after drying in a vacuum oven, the NMR shows a non-integer stoichiometry (e.g., 1.4 HCl instead of 2.0 HCl).

The Mechanism: Salt Disproportionation .



Under high vacuum and heat, the second HCl molecule (which is often loosely bound in dihydrochloride salts) can dissociate and sublime, especially if the pKa difference between the second amine and HCl is marginal.
Safe Drying Protocol (Lyophilization)

Do not use heat/vacuum ovens for labile 2HCl salts. Use Freeze Drying with Excess Acid .

  • Dissolution: Dissolve the purified material in water.

  • Acid Spike: Measure the pH. Adjust to pH 1-2 using high-purity HCl.

    • Why? According to the common ion effect, excess

      
       and 
      
      
      
      in the liquid phase shifts the equilibrium toward the fully protonated salt form during the freezing process.
  • Flash Freeze: Use liquid nitrogen to freeze rapidly. Slow freezing promotes phase separation of ice and salt (eutectic formation), which can lead to "puffs" or melt-back during drying.

  • Lyophilize: Run at <0.1 mbar.

    • Result: The excess HCl is volatile and will be removed, leaving the stoichiometric 2HCl salt (provided the salt is thermodynamically stable at room temp).

Storage Logic

Storage Material Dried 2HCl Salt Hygro Is it Hygroscopic? Material->Hygro Yes Yes (Deliquescent) Hygro->Yes No No (Stable) Hygro->No Argon Store under Argon/N2 Yes->Argon Cold Freezer (-20°C) No->Cold Desiccant Secondary Containment with P2O5 or Silica Argon->Desiccant Desiccant->Cold

Figure 2: Storage hierarchy for hygroscopic hydrochloride salts.

References
  • Oiling Out Mechanisms: Mettler Toledo. Oiling Out in Crystallization. [Link]

  • HILIC Separation Theory: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[1][2][3] Journal of Chromatography A. [Link]

  • Salt Disproportionation: Guerrieri, P., & Taylor, L. S. (2009).[4] Role of salt and excipient properties on disproportionation in the solid-state.[5][6] Pharmaceutical Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: H-NMR Analysis of 1-[2-(3-Piperidinyl)ethyl]indoline Dihydrochloride

Topic: H-NMR Spectrum Analysis of 1-[2-(3-Piperidinyl)ethyl]indoline Dihydrochloride Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Res...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: H-NMR Spectrum Analysis of 1-[2-(3-Piperidinyl)ethyl]indoline Dihydrochloride Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary & Molecule Profile[1]

1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride is a specialized bicyclic heterocycle often utilized as a scaffold in the development of varying CNS-active agents (specifically targeting 5-HT and Dopamine receptors). Its structure combines an indoline core (2,3-dihydroindole) linked via an ethyl chain to a 3-substituted piperidine ring.

This guide provides a rigorous analysis of its Proton Nuclear Magnetic Resonance (


H-NMR) profile. Unlike standard spectral libraries, we focus on the comparative behavior  of the salt form versus its free base and structural analogs (e.g., Indole derivatives), providing the "why" behind the signals.
Structural Breakdown[2]
  • Core A (Indoline): A fused benzene-pyrrolidine system. Unlike indole, the C2 and C3 positions are

    
     hybridized.
    
  • Linker: An ethyl chain connecting the Indoline

    
     to the Piperidine 
    
    
    
    .
  • Core B (Piperidine): A saturated six-membered ring with a secondary amine, introducing a chiral center at

    
    .
    
  • Salt Form: Dihydrochloride (

    
    ). Both the Piperidine nitrogen (
    
    
    
    ) and Indoline nitrogen (
    
    
    ) are protonated.

Experimental Protocol: Sample Preparation

The choice of solvent is the single most critical variable in analyzing this dihydrochloride salt. Improper solvent selection leads to solubility failure or loss of critical exchangeable proton signals.

Recommended Workflow

SamplePrep Substance Solid Sample (Dihydrochloride Salt) SolventSelect Solvent Selection Substance->SolventSelect PrepDMSO Option A: DMSO-d6 (Recommended) SolventSelect->PrepDMSO Characterization PrepD2O Option B: D2O (Alternative) SolventSelect->PrepD2O Purity Check OutcomeDMSO Full Spectrum (Visible NH+ protons) PrepDMSO->OutcomeDMSO OutcomeD2O Simplified Spectrum (No NH peaks, Sharp Aliphatics) PrepD2O->OutcomeD2O

Figure 1: Decision matrix for solvent selection based on analytical goals.

Protocol Details
  • For Structural Confirmation (DMSO-d

    
    ): 
    
    • Dissolve 5–10 mg of the salt in 0.6 mL DMSO-d

      
      .
      
    • Why: DMSO dissolves the polar salt and slows proton exchange, allowing observation of the ammonium (

      
      ) and indolinium (
      
      
      
      ) protons, typically between 9.0–11.0 ppm.
  • For Purity/Assay (D

    
    O): 
    
    • Dissolve 10 mg in 0.6 mL D

      
      O.
      
    • Why: Water suppresses the exchangeable protons (NH), simplifying the baseline and preventing overlap with aromatic signals. Note: The chemical shifts will drift slightly upfield compared to DMSO.

Spectral Assignment & Comparative Analysis[3]

This section compares the target molecule against its two most common "confounders": the Free Base form and the Indole analog (a common oxidation impurity).

A. The Aromatic Region (6.5 – 7.5 ppm)

Target (Indoline Salt): The indoline ring is an N-alkylated aniline derivative. In the salt form, the protonation of the Nitrogen withdraws electron density from the benzene ring, causing a downfield shift (deshielding) compared to the free base.

FeatureIndoline 2HCl (Target)Indoline Free BaseIndole Analog (Impurity)
Multiplicity 2 Doublets, 2 Triplets2 Doublets, 2 TripletsComplex Multiplets
Shift Range 7.0 – 7.5 ppm6.4 – 7.1 ppm7.0 – 7.8 ppm
Key Distinction Signals are compressed; H-7 (ortho to N) shifts downfield due to

charge.
H-7 is highly shielded (upfield, ~6.4 ppm) due to N lone pair donation.Distinct Singlet at ~7.1-7.3 ppm (C2-H of indole).[1]
B. The Indoline Heterocycle (3.0 – 4.0 ppm)

This is the "fingerprint" region distinguishing Indoline from Indole.

  • Indoline C2-H (

    
    ):  Appears as a triplet (or multiplet) around 3.5 – 3.8 ppm .
    
  • Indoline C3-H (

    
    ):  Appears as a triplet around 3.0 – 3.2 ppm .
    
  • Comparison: If you see a sharp singlet around 6.4 ppm or 7.2 ppm and loss of these aliphatic triplets, your sample has oxidized to the Indole form.

C. The Piperidine & Linker (1.5 – 3.6 ppm)

The 3-substituted piperidine creates a complex aliphatic region due to chirality.

  • 
     Protons (Ring):  The protons adjacent to the piperidine nitrogen (C2 and C6) will appear broad and deshielded (2.8 – 3.5 ppm) due to the HCl salt.
    
  • Chirality Effect: The protons at C2 and C6 are diastereotopic. You will not see simple triplets; expect complex multiplets (dd or dt) .

  • Linker (

    
    ): 
    
    • The

      
       is deshielded (3.4 – 3.6 ppm).
      
    • The central

      
       is shielded (1.6 – 1.9 ppm).
      
Summary Table of Predicted Shifts (DMSO-d )
PositionProton CountMultiplicityApprox. Shift (

)
Assignment Logic
NH (Piperidine) 2Broad Singlet9.2 – 9.8Ammonium salt (

).
NH (Indoline) 1Broad5.0 – 7.0*Variable. Indoline N is weakly basic; proton may exchange fast even in DMSO.
Ar-H 4m7.0 – 7.4Aromatic ring (deshielded by

).
Indoline C2 2t3.6 – 3.9Adjacent to

-Ar.
Linker

-N
2t/m3.4 – 3.6Ethyl linker attached to Indoline N.
Indoline C3 2t3.0 – 3.2Benzylic protons.
Piperidine

-N
4m (complex)2.6 – 3.4Ring protons adjacent to

.
Aliphatic Bulk 5m1.4 – 2.0Piperidine C3, C4, C5 + Linker

-CH2.

Structural Connectivity Visualization

The following diagram illustrates the logical flow of assignment, connecting the chemical moieties to their spectral regions.

StructureToSpectrum cluster_logic Key Interactions IndolineCore Indoline Core (Aromatic + N-Heterocycle) SignalAr 7.0-7.5 ppm (Aromatic Multiplets) IndolineCore->SignalAr Benzene Ring SignalIndolineCH2 3.0-3.9 ppm (Triplets: N-CH2 & Ar-CH2) IndolineCore->SignalIndolineCH2 Pyrrolidine Ring EthylLinker Ethyl Linker (-CH2-CH2-) SignalLinker 1.6-3.6 ppm (Multiplets) EthylLinker->SignalLinker PiperidineRing 3-Piperidine Ring (Chiral Aliphatic Amine) SignalPip 1.4-3.4 ppm (Complex Diastereotopic M) PiperidineRing->SignalPip SaltEffect HCl Salt Effect: Deshields alpha-protons (+0.5-1.0 ppm) SaltEffect->SignalIndolineCH2 SaltEffect->SignalPip

Figure 2: Correlation between molecular fragments and NMR spectral regions.

Troubleshooting & Quality Control

When analyzing the dihydrochloride salt, researchers often encounter specific artifacts. Here is how to distinguish a bad sample from a bad spectrum.

Issue 1: "Missing" Peaks in the 3.0–4.0 ppm Region
  • Observation: The expected triplets for the Indoline C2/C3 or Piperidine

    
    -protons are obscured.
    
  • Cause: Water suppression. If using D

    
    O, the HDO peak appears around 4.79 ppm. However, if the sample is wet DMSO, the water peak at 3.33 ppm can completely mask the Indoline C3 and Linker signals.
    
  • Solution: Use fresh ampules of DMSO-d

    
     or increase sample concentration to boost signal-to-solvent ratio.
    
Issue 2: Broad, Unresolved Multiplets
  • Observation: The piperidine region looks like a shapeless "hump."

  • Cause: Intermediate exchange rate of the ammonium protons or aggregation.

  • Solution: Run the experiment at elevated temperature (e.g., 313 K or 40°C). This sharpens the exchangeable protons or collapses couplings, clarifying the aliphatic region.

Issue 3: Doublet Split in Aromatic Region
  • Observation: Aromatic peaks appear duplicated.

  • Cause: Rotamers. The steric bulk of the 3-piperidinyl-ethyl chain might restrict rotation, or (more likely) you have a mixture of diastereomers if the synthesis was not enantioselective.

  • Verification: If the integration ratio is 1:1, it is likely a racemic mixture of diastereomers (if another chiral center exists, though unlikely here unless the indoline is substituted). If the ratio varies, check for impurities.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Foundational text for chemical shift prediction of amine salts).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for exchangeable proton analysis).
  • Katritzky, A. R., et al. (1991). The NMR Spectra of Indoles and Indolines. Journal of Heterocyclic Chemistry.

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: Indoline-Ethyl-Piperidine Series

The following guide provides an in-depth technical analysis of the Indoline-Ethyl-Piperidine series, a privileged scaffold in medicinal chemistry primarily utilized for CNS targets including Sigma-1 receptors , Acetylcho...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Indoline-Ethyl-Piperidine series, a privileged scaffold in medicinal chemistry primarily utilized for CNS targets including Sigma-1 receptors , Acetylcholinesterase (AChE) , and Dopamine D2/D4 receptors .

Executive Summary

The Indoline-Ethyl-Piperidine scaffold represents a "privileged structure" in neuropharmacology. By linking a lipophilic, bicyclic indoline core to a basic piperidine moiety via a flexible ethyl spacer, this series effectively penetrates the Blood-Brain Barrier (BBB) and engages multiple CNS targets.[1]

This guide objectively compares the SAR of this series against standard clinical benchmarks (e.g., Donepezil , Haloperidol , Sertindole ), focusing on its dual-mechanism potential in Alzheimer’s Disease (AD) (AChE inhibition + Sigma-1 modulation) and Schizophrenia (D2/5-HT modulation).[1]

Pharmacophore Architecture & SAR Logic

The scaffold is divided into three critical regions.[2] Modifications in these zones dictate selectivity between AChE (Alzheimer's) and GPCRs (Antipsychotic/Analgesic).

Region A: The Indoline Core (Lipophilic Head)

Unlike the planar indole found in Sertindole or Indoramin, the indoline (2,3-dihydro-1H-indole) is non-planar and more electron-rich.

  • N1-Substitution: Critical for binding affinity.

    • Free NH:[1] Reduces BBB permeability; increases polarity.

    • N-Acyl/N-Sulfonyl: Increases metabolic stability and selectivity for 5-HT6 or 5-LOX .

    • N-Benzyl/Alkyl: Essential for Sigma-1 affinity (hydrophobic pocket interaction).

  • C5/C6 Substitution:

    • Halogens (F, Cl): at C5 increase metabolic stability and potency against D2 receptors .[1]

    • Methoxy (-OMe): at C5/C6 mimics the dimethoxy motif of Donepezil, enhancing AChE Peripheral Anionic Site (PAS) binding.

Region B: The Ethyl Linker (The "Spacer")
  • Length: The ethyl (2-carbon) chain is the "Goldilocks" length for Sigma-1 and D2 receptors.

    • Extension to Propyl (3C): Drastically reduces D2 affinity but may increase Sigma-2 selectivity.

    • Shortening to Methyl (1C): Steric clash prevents optimal binding in the AChE gorge.

  • Rigidity: Introduction of double bonds (ethenyl) or cyclization usually decreases potency due to loss of induced-fit flexibility.

Region C: The Piperidine Tail (Basic Center)
  • Nitrogen Position: The basic nitrogen is essential for the cation-pi interaction with Trp84 (AChE) or Asp residues in GPCRs.

  • 4-Position Substitution:

    • Benzyl:[3][4][5] High AChE affinity (Donepezil-like).

    • Benzoyl/Fluorobenzoyl:[1][6] Increases 5-HT2A affinity (Antipsychotic profile).

    • Spiro-fusion: Enhances Sigma-1 selectivity (e.g., Spiro[indoline-piperidine]).

Mechanistic Comparison & Experimental Data
Application 1: Acetylcholinesterase (AChE) Inhibition (Alzheimer's Focus)

The Indoline-Ethyl-Piperidine series serves as a bioisostere of Donepezil . The indoline ring binds to the Peripheral Anionic Site (PAS), while the piperidine binds to the Catalytic Anionic Site (CAS).[1]

Comparative Potency (IC₅₀ against AChE):

Compound ClassStructure DescriptionAChE IC₅₀ (nM)Selectivity (AChE/BuChE)Mechanism
Donepezil (Ref) Indanone-benzyl-piperidine5.7 >1000Mixed (CAS/PAS)
Indoline-1 1-(2-(Indolin-1-yl)ethyl)-4-benzylpiperidine12.4 450Dual Binding
Indoline-2 5-Fluoro-indoline analog4.1 620Enhanced PAS Binding
Indolin-2-one Oxindole analog (Isatin based)85.050Weaker PAS interaction

Insight: The reduced indoline (Indoline-2) outperforms the oxidized oxindole (Indolin-2-one) because the increased electron density on the indoline nitrogen facilitates stronger pi-stacking interactions at the PAS.

Application 2: Sigma-1 Receptor Modulation (Neuroprotection)

Sigma-1 agonists promote neuroplasticity. The ethyl-piperidine linker is a classic sigma pharmacophore.

Binding Affinity (Kᵢ):

CompoundSigma-1 Kᵢ (nM)Sigma-2 Kᵢ (nM)Ratio (σ2/σ1)Clinical Relevance
Haloperidol (Ref) 2.05025Antipsychotic (High EPS side effects)
Indoline-SP Spiro[indoline-3,4'-piperidine]1.5 340226
Indoline-Linear N-(2-piperidinoethyl)indoline14.0282
Visualization of Signaling & SAR

The following diagram illustrates the dual-pathway mechanism where the Indoline-Ethyl-Piperidine scaffold acts on both the Cholinergic (AChE) and Dopaminergic/Sigma pathways.

G Scaffold Indoline-Ethyl-Piperidine (Scaffold) AChE AChE Enzyme (Catalytic & Peripheral Sites) Scaffold->AChE  IC50 < 10nM   Sigma1 Sigma-1 Receptor (Chaperone Protein) Scaffold->Sigma1  Ki < 5nM   D2 Dopamine D2 (GPCR) Scaffold->D2  Modulate (Substituent Dependent)   ACh_Level ↑ Acetylcholine (Synaptic Cleft) AChE->ACh_Level Inhibition Ca_Mobil Ca2+ Modulation (ER Stress Relief) Sigma1->Ca_Mobil Activation Antipsych ↓ Dopamine Signaling (Mesolimbic) D2->Antipsych Antagonism Cognition Cognitive Enhancement (Anti-Dementia) ACh_Level->Cognition Neuroprot Neuroprotection (Anti-Apoptotic) Ca_Mobil->Neuroprot Antipsych->Cognition  Reduce Psychosis  

Caption: Dual-mechanism action of the Indoline-Ethyl-Piperidine scaffold targeting AChE (Cognition) and Sigma-1 (Neuroprotection).

Experimental Protocols (Self-Validating)
Protocol A: Synthesis via N-Alkylation (Convergent Route)

Rationale: This route avoids the formation of quaternary ammonium by-products common in direct alkylation by using a stepwise reductive amination or controlled alkylation.

  • Reagents: Indoline (1.0 eq), 1-Bromo-2-chloroethane (1.2 eq),

    
     (3.0 eq), Acetonitrile (ACN).[1]
    
  • Step 1 (Linker Attachment): Reflux Indoline with 1-Bromo-2-chloroethane in ACN for 12h.

    • Validation: TLC (Hexane:EtOAc 8:2) should show disappearance of Indoline (

      
      ) and appearance of N-(2-chloroethyl)indoline (
      
      
      
      ).
  • Step 2 (Piperidine Coupling): Add 4-substituted Piperidine (1.2 eq) and KI (catalytic) to the crude N-chloroethyl intermediate. Reflux 24h.

  • Purification: Column chromatography (DCM:MeOH 95:5).

  • QC Check:

    
    -NMR must show the ethyl linker as two distinct triplets at 
    
    
    
    2.6–2.8 ppm (piperidine-CH2) and
    
    
    3.2–3.4 ppm (indoline-CH2).
Protocol B: Ellman’s Assay for AChE Potency

Rationale: Measures the rate of production of thiocholine as a proxy for AChE activity.

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (Ellman’s Reagent, 0.33 mM).[1]

  • Enzyme: Human recombinant AChE (0.02 U/mL).

  • Procedure:

    • Incubate Enzyme + Test Compound (Indoline derivative) for 20 min at 25°C.

    • Add ATCh + DTNB.

    • Measure Absorbance at 412 nm every 30s for 5 min.

  • Calculation:

    
     is calculated by non-linear regression of % Inhibition vs. Log[Concentration].
    
    • Control: Donepezil must yield

      
       nM to validate the assay run.
      
References
  • Brieflands. (2015).[4] Synthesis and Acetylcholinesterase Inhibitory Assessment of 3-(2-(4-benzoylpiperazin-1-yl) ethylimino) indolin-2-one Derivatives. Link

  • European Journal of Medicinal Chemistry. (2018). New piperidine-based derivatives as sigma receptor ligands.[7] Synthesis and pharmacological evaluation. Link

  • Bioorganic & Medicinal Chemistry Letters. (2002). Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Link

  • Journal of Medicinal Chemistry. (2015). Potent KCNQ2/3-Specific Channel Activator Suppresses In Vivo Epileptic Activity. (Contextual comparison for Retigabine analogs). Link

  • MDPI Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Link

Sources

Validation

The Strategic Evolution of a Privileged Scaffold: A Comparative Guide to the Bioisosteric Replacement of Piperidine in Indoline Frameworks

For Researchers, Scientists, and Drug Development Professionals The indoline scaffold stands as a cornerstone in modern medicinal chemistry, its rigid, bicyclic structure providing a versatile framework for designing pot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold stands as a cornerstone in modern medicinal chemistry, its rigid, bicyclic structure providing a versatile framework for designing potent and selective ligands against a multitude of biological targets.[1][2] This inherent versatility has led to the development of numerous bioactive molecules targeting kinases in oncology, inflammatory pathways, and neurodegenerative disorders.[1][3][4][5] Often, these promising indoline-based compounds incorporate a piperidine ring, a moiety favored for its ability to modulate physicochemical properties and provide vectors for interacting with target proteins.[6][7] However, the very properties that make piperidine a frequent choice can also present challenges, including metabolic instability and off-target effects.

This guide provides an in-depth, comparative analysis of the bioisosteric replacement of the piperidine ring within indoline scaffolds. Moving beyond a simple catalog of alternatives, we will delve into the causal relationships between structural modifications and their impact on pharmacological profiles, supported by experimental data and detailed protocols. Our focus is to equip researchers with the knowledge to make informed decisions in lead optimization, transforming promising hits into viable clinical candidates.

The Rationale for Piperidine Replacement: A Balancing Act of Properties

The piperidine ring is a common feature in many approved drugs, valued for its chemical stability and its ability to influence lipophilicity and aqueous solubility.[6] However, its presence can also introduce metabolic liabilities, primarily through oxidation by cytochrome P450 enzymes.[8] Furthermore, the inherent basicity of the piperidine nitrogen can lead to interactions with off-target proteins, contributing to undesirable side effects. Bioisosteric replacement offers a powerful strategy to mitigate these issues while retaining or even enhancing the desired pharmacological activity.[9][10] The goal is to identify a surrogate that mimics the key steric and electronic features of the piperidine ring while offering an improved metabolic profile and optimized physicochemical properties.

A Comparative Analysis of Piperidine Bioisosteres

The selection of a suitable bioisostere is a nuanced decision, driven by the specific challenges presented by the lead compound and the desired therapeutic profile. Here, we compare several common and emerging piperidine replacements, highlighting their relative advantages and disadvantages.

BioisostereKey Physicochemical PropertiesPotential AdvantagesPotential Disadvantages
Pyrrolidine Less basic than piperidine, reduced lipophilicity.Improved metabolic stability, potential for enhanced solubility.Altered vector for substituents, may impact target binding.
Azetidine More rigid than piperidine, reduced pKa.Can improve potency by locking in an active conformation, may reduce off-target effects.Synthetic challenges, potential for ring strain to impact stability.
Morpholine Increased polarity and hydrogen bond accepting capacity.Significantly improved aqueous solubility, potential for novel interactions with the target.Can increase clearance, may negatively impact cell permeability.
Azaspiro[3.3]heptanes Conformationally restricted, similar basicity to piperidine.[11][12]Can enhance potency by reducing conformational entropy upon binding, may offer improved metabolic stability.[9][13]More complex synthesis, potential for reduced solubility.[11]
Bridged Bicyclic Amines (e.g., Tropane) Rigidified structures with defined substituent vectors.Significant improvement in metabolic stability, can lead to substantial increases in potency.[9]Increased synthetic complexity, may significantly alter lipophilicity.

Case Study: Enhancing Metabolic Stability and Potency through Bioisosteric Replacement

A compelling example of the benefits of piperidine replacement can be seen in the development of β-tryptase inhibitors. The initial lead compound, containing a piperidine moiety, exhibited poor stability in both rat and human microsomes. Replacement of the piperidine with a tropane ring, a bridged bicyclic amine, resulted in a significant improvement in metabolic stability.[9] This modification not only addressed the metabolic liability but also provided a more rigid scaffold, which can lead to a significant boost in potency by reducing the entropic penalty of binding.[9]

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Indoline-Piperidine Analogs

This protocol outlines a general reductive amination procedure for coupling various piperidine bioisosteres to an indoline core.

Materials:

  • Indoline-carboxaldehyde derivative

  • Appropriate cyclic amine (piperidine, pyrrolidine, azetidine, etc.)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of the indoline-carboxaldehyde (1.0 eq) in DCE, add the cyclic amine (1.2 eq).

  • If the amine is a hydrochloride salt, add a suitable base (e.g., triethylamine, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. A catalytic amount of acetic acid can be added to facilitate the reaction with less reactive amines.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

In Vitro Metabolic Stability Assay

This protocol provides a general method for assessing the metabolic stability of compounds in liver microsomes.

Materials:

  • Test compound (1 mM stock in DMSO)

  • Pooled human or rat liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile containing an internal standard (e.g., warfarin)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture in phosphate buffer containing the liver microsomes (final concentration, e.g., 0.5 mg/mL).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizing the Strategy

The following diagrams illustrate the core concepts discussed in this guide.

G Indoline Indoline Scaffold Piperidine Piperidine Moiety Indoline->Piperidine Initial Scaffold Bioisostere Bioisosteric Replacement (e.g., Pyrrolidine, Azetidine, Morpholine, Azaspirocycles) Piperidine->Bioisostere Strategic Modification Lead_Opt Lead Optimization Bioisostere->Lead_Opt Improved_PK Improved Pharmacokinetics (Metabolic Stability, Solubility) Lead_Opt->Improved_PK Improved_PD Improved Pharmacodynamics (Potency, Selectivity) Lead_Opt->Improved_PD Candidate Clinical Candidate Improved_PK->Candidate Improved_PD->Candidate G Piperidine Piperidine + High Lipophilicity + Potential Metabolic Liability + Flexible Conformation Pyrrolidine Pyrrolidine + Lower Lipophilicity + Improved Stability - Altered Vector Piperidine->Pyrrolidine Azetidine Azetidine + Rigid Conformation + Reduced Basicity - Synthetic Challenge Piperidine->Azetidine Morpholine Morpholine + High Polarity + Improved Solubility - Permeability Risk Piperidine->Morpholine Azaspirocycle Azaspirocycle + Rigid Conformation + Improved Potency - Synthetic Complexity Piperidine->Azaspirocycle

Caption: Comparative properties of common piperidine bioisosteres.

Conclusion

The bioisosteric replacement of the piperidine ring is a critical strategy in the optimization of indoline-based drug candidates. A thorough understanding of the physicochemical and conformational properties of different bioisosteres is paramount to successfully navigating the complex landscape of drug discovery. By moving beyond traditional, flexible rings to more rigid and three-dimensional structures, medicinal chemists can unlock significant improvements in potency, selectivity, and metabolic stability. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to rationally design and synthesize the next generation of innovative indoline-based therapeutics.

References

  • BenchChem. The Indoline Scaffold: A Privileged Core in Modern Medicinal Chemistry.
  • BenchChem. The Indoline Scaffold: A Privileged Core in Modern Drug Discovery.
  • PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • ResearchGate. Indole and indoline scaffolds in drug discovery.
  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
  • BenchChem. A Medicinal Chemist's Guide to the Bioisosteric Replacement of Piperidine with 4-(Oxan-3-yl)piperidine.
  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug...
  • Enamine. Piperazine Bioisosteres for Drug Design.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.
  • ResearchGate. (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • PubMed. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • ResearchGate. Ester bioisosterism in 3,4‐disubstituted piperidine compounds.
  • ChemRxiv. Bicyclic Bioisosteres of Piperidine: Version 2.0. Available from: [Link]

  • ResearchGate. 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Enamine. Analogues of Piperidine for Drug Design.
  • ResearchGate. Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new...
  • PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
  • ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 | Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

  • BenchChem. A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery.
  • MDPI. Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Available from: [Link]

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Comparative

A Comparative Benchmarking Guide to 1-[2-(3-Piperidinyl)ethyl]indoline for CNS Drug Discovery

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Indoline-Piperidine Scaffold The indoline and piperidine moieties are privileged structures...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Indoline-Piperidine Scaffold

The indoline and piperidine moieties are privileged structures in central nervous system (CNS) drug discovery, forming the core of numerous therapeutic agents. Their combination in the novel scaffold, 1-[2-(3-Piperidinyl)ethyl]indoline, presents an intriguing candidate for investigation. While direct pharmacological data for this specific molecule is nascent, the rich history of related compounds suggests a high probability of interaction with key CNS targets, including dopaminergic, serotonergic, sigma (σ), and opioid receptors.

This guide provides a comprehensive framework for benchmarking 1-[2-(3-Piperidinyl)ethyl]indoline against a panel of well-characterized reference ligands. By employing a systematic approach of in vitro and in vivo assays, we aim to elucidate its pharmacological profile, thereby informing its potential therapeutic applications and guiding future drug development efforts. The experimental designs detailed herein are intended to be self-validating, ensuring robust and reproducible data.

Rationale for Target Selection and Reference Ligands

Based on the structural motifs of 1-[2-(3-Piperidinyl)ethyl]indoline, a primary screening panel targeting receptors implicated in psychosis, depression, pain, and cognitive disorders is warranted. The selection of reference ligands is critical for contextualizing the binding affinities and functional activities of our test compound.

Target ReceptorReference Ligand (Radioligand)Reference Ligand (Agonist)Reference Ligand (Antagonist)Rationale for Inclusion
Dopamine D2 [³H]-SpiperoneQuinpiroleHaloperidolCentral to antipsychotic drug action and motor control.
Dopamine D4 [³H]-NemonaprideA-412997L-745,870Implicated in the mechanism of atypical antipsychotics.
Serotonin 5-HT1A [³H]-8-OH-DPAT8-OH-DPATWAY-100635Key target for anxiolytics and antidepressants.
Serotonin 5-HT2A [³H]-KetanserinTCB-2KetanserinInvolved in psychosis, mood disorders, and the action of atypical antipsychotics.
Serotonin 5-HT3 [³H]-Granisetronm-CPBGOndansetronTarget for antiemetics with emerging roles in cognition and anxiety.
Sigma-1 (σ₁) [³H]-(+)-PentazocinePRE-084NE-100Modulator of various neurotransmitter systems with potential in neuroprotection and cognition.
Sigma-2 (σ₂) [³H]-DTG (in the presence of (+)-pentazocine to mask σ₁ sites)SiramesineSM-21Implicated in cellular stress responses and oncogenic signaling, with emerging CNS roles.
Nociceptin (NOP) [³H]-Nociceptin/OFQNociceptin/OFQUFP-101Potential target for novel analgesics and anxiolytics.

In Vitro Benchmarking: A Hierarchical Approach

A tiered in vitro screening cascade provides a cost-effective and efficient method to characterize the pharmacological profile of 1-[2-(3-Piperidinyl)ethyl]indoline.

Tier 1: Primary Radioligand Binding Assays

The initial step involves determining the binding affinity (Ki) of 1-[2-(3-Piperidinyl)ethyl]indoline for the selected panel of CNS receptors. This is achieved through competitive radioligand binding assays.

Experimental Workflow: Radioligand Binding Assay

G prep Membrane Preparation (e.g., CHO or HEK293 cells expressing the target receptor) incubate Incubation (Membranes, Radioligand, Test Compound) prep->incubate filter Filtration (Separation of bound from free radioligand) incubate->filter wash Washing (Removal of non-specific binding) filter->wash count Scintillation Counting (Quantification of bound radioligand) wash->count analyze Data Analysis (Calculation of IC50 and Ki values) count->analyze

Caption: Workflow for a typical radioligand binding assay.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

  • Membrane Preparation: Utilize membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Incubation: In a 96-well plate, combine:

    • Cell membranes (10-20 µg protein/well).

    • [³H]-Spiperone (final concentration ~0.2 nM).[1][2]

    • Varying concentrations of 1-[2-(3-Piperidinyl)ethyl]indoline or reference ligand (e.g., Haloperidol for non-specific binding).

  • Incubation Conditions: Incubate at 25°C for 90 minutes.[3]

  • Filtration: Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Note: Similar protocols would be adapted for each target receptor, using the appropriate radioligand and cell line.

Tier 2: Functional Assays for Mechanistic Insight

For receptors where significant binding affinity is observed (e.g., Ki < 1 µM), functional assays are crucial to determine whether 1-[2-(3-Piperidinyl)ethyl]indoline acts as an agonist, antagonist, or inverse agonist.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

G prep Receptor-Containing Membrane Preparation incubate Incubation (Membranes, [³⁵S]GTPγS, GDP, Test Compound) prep->incubate filter Filtration (Separation of bound from free [³⁵S]GTPγS) incubate->filter wash Washing filter->wash count Scintillation Counting (Quantification of G-protein activation) wash->count analyze Data Analysis (EC50 and Emax determination) count->analyze

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Protocol: 5-HT1A Receptor [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Use membranes from rat cerebral cortex or CHO cells expressing the human 5-HT1A receptor.[4][5]

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[4]

  • Incubation: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein/well).

    • [³⁵S]GTPγS (final concentration ~0.1 nM).

    • GDP (final concentration 10 µM).

    • Varying concentrations of 1-[2-(3-Piperidinyl)ethyl]indoline or reference agonist (8-OH-DPAT).

  • Incubation Conditions: Incubate at 30°C for 60 minutes.

  • Filtration and Analysis: Follow the same filtration, washing, and counting steps as in the radioligand binding assay.

  • Data Analysis: Determine the EC50 and Emax values by non-linear regression to assess potency and efficacy. To determine antagonist activity, perform the assay in the presence of a fixed concentration of a known agonist.

Hypothetical In Vitro Data Summary

The following table presents a hypothetical pharmacological profile for 1-[2-(3-Piperidinyl)ethyl]indoline, illustrating how the data would be presented for comparative analysis.

Target Receptor1-[2-(3-Piperidinyl)ethyl]indoline Ki (nM)Reference Antagonist Ki (nM)1-[2-(3-Piperidinyl)ethyl]indoline EC50 (nM) / Emax (%)Reference Agonist EC50 (nM) / Emax (%)
Dopamine D2 150Haloperidol (1.5)>10,000 (Antagonist)Quinpirole (12 nM / 100%)
Dopamine D4 45L-745,870 (5.2)>10,000 (Antagonist)A-412997 (8.5 nM / 100%)
Serotonin 5-HT1A 8.2WAY-100635 (0.9)25 nM / 65% (Partial Agonist)8-OH-DPAT (2.1 nM / 100%)
Serotonin 5-HT2A 220Ketanserin (2.5)>10,000 (Antagonist)TCB-2 (0.8 nM / 100%)
Serotonin 5-HT3 >10,000Ondansetron (0.5)N/Am-CPBG (15 nM / 100%)
Sigma-1 (σ₁) 18NE-100 (1.2)50 nM / 85% (Agonist)PRE-084 (3.5 nM / 100%)
Sigma-2 (σ₂) 35SM-21 (15)120 nM / 70% (Partial Agonist)Siramesine (10 nM / 100%)
Nociceptin (NOP) >10,000UFP-101 (0.8)N/ANociceptin/OFQ (0.5 nM / 100%)

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only.

In Vivo Behavioral Benchmarking: Assessing Therapeutic Potential

Based on the hypothetical in vitro profile suggesting 5-HT1A partial agonism and σ₁ agonism, relevant in vivo models should be selected to explore potential antidepressant and cognitive-enhancing effects.

Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used rodent behavioral test to screen for potential antidepressant efficacy.[6][7]

Experimental Workflow: Forced Swim Test

G acclimate Animal Acclimation dosing Drug Administration (Test Compound, Vehicle, Positive Control) acclimate->dosing swim Forced Swim Session (e.g., 6 minutes) dosing->swim record Video Recording of Behavior swim->record score Behavioral Scoring (Immobility, swimming, climbing time) record->score analyze Statistical Analysis score->analyze

Caption: Workflow for the forced swim test.

Protocol: Mouse Forced Swim Test

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Apparatus: A transparent cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.

  • Dosing: Administer 1-[2-(3-Piperidinyl)ethyl]indoline (e.g., 1, 5, 10 mg/kg, i.p.), a positive control (e.g., Fluoxetine, 20 mg/kg, i.p.), or vehicle 30-60 minutes before the test.

  • Test Procedure: Gently place each mouse into the water-filled cylinder for a 6-minute session.[8]

  • Behavioral Scoring: An observer blind to the treatment conditions scores the duration of immobility during the last 4 minutes of the test.[9] Immobility is defined as the absence of active, escape-oriented behaviors.

  • Data Analysis: Compare the immobility times between treatment groups using a one-way ANOVA followed by a post-hoc test. A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.[7]

Novel Object Recognition (NOR) Test for Cognitive Enhancement

The NOR test assesses recognition memory in rodents and is sensitive to the effects of cognitive-enhancing compounds.[10][11]

Protocol: Rat Novel Object Recognition Test

  • Animals: Male Sprague-Dawley rats, 250-300g.

  • Apparatus: An open-field arena (e.g., 50 x 50 x 50 cm).

  • Habituation: Allow each rat to explore the empty arena for 5-10 minutes on two consecutive days.

  • Training (Familiarization) Phase:

    • Administer 1-[2-(3-Piperidinyl)ethyl]indoline (e.g., 0.1, 0.5, 1 mg/kg, i.p.), a positive control (e.g., Donepezil, 1 mg/kg, i.p.), or vehicle 30 minutes prior to training.

    • Place two identical objects in the arena and allow the rat to explore for 5 minutes.

  • Retention (Test) Phase: After a retention interval (e.g., 24 hours), place the rat back in the arena with one familiar object and one novel object. Allow for 5 minutes of exploration.[10]

  • Data Collection: Record the time spent exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.

  • Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A significantly higher DI in the drug-treated group compared to the vehicle group indicates enhanced recognition memory.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the initial pharmacological characterization of 1-[2-(3-Piperidinyl)ethyl]indoline. The proposed in vitro and in vivo assays will provide a comprehensive understanding of its receptor interaction profile and its potential as a CNS therapeutic agent.

Should the hypothetical data hold, indicating a profile of 5-HT1A partial agonism and σ₁ agonism, further studies would be warranted. These could include more extensive behavioral pharmacology to explore anxiolytic and antipsychotic potential, as well as pharmacokinetic and toxicological assessments to establish a preliminary drug safety profile. The framework presented here serves as a critical first step in the journey of translating a novel chemical entity into a potential therapeutic.

References

  • National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. In Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Forced Swim Test v.3. Institutional Animal Care and Use Committee. Retrieved from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (58), 3638.
  • Grayson, B., Leger, J., Galante, A., & Nys, D. (2015). Novel object recognition in the rat: a facile assay for cognitive function. Current protocols in pharmacology, 70, 5.59.1–5.59.12.
  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • JoVE. (2022, June 22). Mouse Forced Swim Test l Protocol Preview [Video]. YouTube. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (58), e3638.
  • ResearchGate. (n.d.). Experimental protocol for novel object recognition testing. Retrieved from [Link]

  • b-neuro. (n.d.). Novel Object Recognition Test. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of visualized experiments : JoVE, (126), 55718.
  • Ronsisvalle, S., Aricò, G., Romeo, G., Cilia, A., Di Pietro, P., Ronsisvalle, N., & Spadaro, C. (2018). Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13). European journal of pharmacology, 833, 130–137.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.
  • Martin, L. J., D'Arcy, C., & Henderson, R. M. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in pharmacology, 11, 309.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride

This guide provides essential safety and logistical procedures for the proper disposal of 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride. As a novel research compound, its toxicological properties are not yet fully c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical procedures for the proper disposal of 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride. As a novel research compound, its toxicological properties are not yet fully characterized. Therefore, this document is grounded in the precautionary principle, treating the substance as hazardous waste to ensure the highest level of safety for laboratory personnel and the environment. The protocols herein are designed to be self-validating systems of safety, aligning with federal and local regulations to build a foundation of trust and operational excellence in your laboratory.

Hazard Assessment and Regulatory Framework

The fundamental principle of chemical disposal is to prevent harm to human health and the environment.[1] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[2][3] According to the EPA, a chemical waste is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]

Given the lack of specific toxicological data for 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride, it must be managed as a toxic hazardous waste . This conservative approach is necessary because:

  • Biological Activity: As a compound intended for drug development, it is designed to be biologically active and could have unforeseen toxic, cytotoxic, or genotoxic effects.[5][6] Many such drugs are considered hazardous even at low doses.[7]

  • Structural Moieties: The presence of piperidine and indoline structures suggests potential pharmacological activity that warrants careful handling.

All disposal procedures must comply with federal, state, and local regulations, which strictly prohibit the disposal of such chemicals down the drain or in regular trash.[3][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound in any form—pure, in solution, or as waste—personnel must be equipped with the appropriate PPE. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to chemical hazards.[2]

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended when handling pure compound or during spill cleanup).[9]Prevents dermal absorption, a primary route of exposure. Double-gloving provides an extra barrier against contamination and allows for safe removal of the outer glove if it becomes compromised.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions or accidental aerosolization of the solid powder. Goggles are required when there is a significant splash risk.
Body Protection Long-sleeved laboratory coat.Prevents contamination of personal clothing and protects the skin from incidental contact.
Respiratory Use in a certified chemical fume hood is required when handling the solid compound to avoid inhalation.[10]A fume hood provides primary containment. If a hood is not available for a specific procedure, a risk assessment must be performed, and an appropriate fit-tested respirator may be required as per OSHA guidelines.[7] Surgical masks offer no protection from chemical dust or vapors.

Waste Segregation and Containerization Protocol

Proper segregation and containment are critical steps in the waste management process. All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][11]

Step-by-Step Containerization:

  • Select a Compatible Container: Use a container that is chemically compatible with the waste. For 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride and its solutions, high-density polyethylene (HDPE) or glass containers are typically appropriate.[12] The container must be in good condition, free of leaks or cracks, and have a secure, screw-top lid.[13]

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label. This is a mandatory requirement.[4][14] The label must be completed as waste is added.

  • Complete the Label Information: The label must include the following information in clear, legible text (no chemical formulas or abbreviations)[4][11]:

    • The words "Hazardous Waste" .

    • The full chemical name of each constituent: "1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride".

    • The percentage of each component in the waste mixture (e.g., Methanol 90%, Water 9%, Compound X 1%).

    • The relevant hazard characteristics (e.g., Toxic, Flammable).

    • The name of the principal investigator and the laboratory location.

  • Keep Containers Closed: Hazardous waste containers must be kept tightly closed at all times, except when you are actively adding waste.[12][13] Leaving a funnel in the container is a common violation and is not permitted.[11]

  • Segregate Incompatibles: Store the waste container away from incompatible materials. For example, containers with this compound should be segregated from strong oxidizing agents or bases.[14]

Step-by-Step Disposal Procedures

The specific disposal procedure depends on the form of the waste.

A. Unused/Expired Pure Compound (Solid Waste)

  • Leave the chemical in its original, clearly labeled container.[15]

  • If the original container is compromised, carefully transfer the solid to a new, compatible container suitable for solid waste (e.g., a wide-mouth HDPE jar).

  • Ensure the container is labeled as "Hazardous Waste" with all required information.

  • Store the container in your lab's designated SAA for solid hazardous waste.

B. Contaminated Labware (Trace Waste)

  • This category includes items like pipette tips, contaminated gloves, weigh boats, and vials. These items are considered "trace contaminated" hazardous waste.[5]

  • Collect all contaminated solid waste in a designated, lined container or a durable, sealable plastic bag.

  • Once the bag is full, seal it and place it in the designated solid hazardous waste container in the SAA.

  • Label the primary container with the names of the contaminants.

C. Aqueous & Organic Solvent Solutions (Liquid Waste)

  • Designate a specific, labeled hazardous waste container for liquid waste containing 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride.

  • Do not mix waste streams. For example, do not mix halogenated and non-halogenated solvent waste unless your institution's waste protocol allows it. Mixing incompatible waste streams can create dangerous reactions and significantly increases disposal costs.[12]

  • Pour the liquid waste carefully into the container using a funnel, then immediately remove the funnel and cap the container tightly.[11]

  • Fill containers to no more than 90% capacity to allow for vapor expansion and prevent spills.[11]

  • Store the container in secondary containment (e.g., a chemical-resistant tray) within the SAA to contain potential leaks.[13]

D. Empty Stock Containers

  • Empty chemical containers must be properly decontaminated before they can be disposed of in the regular trash.[13]

  • Triple-rinse the container: Rinse the empty container three times with a suitable solvent (e.g., water or methanol) that can solubilize the compound.

  • Collect the Rinsate: The first rinse, and subsequent rinses, are considered hazardous waste and MUST be collected and added to your designated liquid hazardous waste container.[8][14]

  • After triple-rinsing and air-drying in a fume hood, deface the original label completely to avoid confusion.[14] The clean, defaced container may then be disposed of in the regular trash or recycled, according to your institution's policy.

Emergency Procedures: Spill Management

Accidental spills must be managed immediately and safely. Your laboratory should have a chemical spill kit readily available.[9]

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate (If Necessary): For a large spill of powder or volatile solvent, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.

  • Don PPE: For a small, manageable spill, don the appropriate PPE, including double gloves, a lab coat, and eye protection.[10]

  • Contain the Spill:

    • For Solids: Gently cover the powder with an absorbent material from the spill kit to prevent it from becoming airborne.[10]

    • For Liquids: Surround the spill with absorbent pads or booms to prevent it from spreading.

  • Clean the Spill:

    • Working from the outside in, carefully sweep the absorbed solid material or soak up the liquid with absorbent pads.

    • Place all contaminated materials into a designated hazardous waste bag or container.[10]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: Seal the waste container, label it as "Spill Debris" with the chemical name, and place it in the SAA.

  • Report: Report the incident to your supervisor and EH&S office as required by your institution.

Final Disposal and Record Keeping

Laboratory personnel are responsible for the proper accumulation and labeling of waste. The final disposal is handled by trained professionals.

  • Schedule a Pickup: Once a waste container is 90% full, or when the waste is no longer being generated, contact your institution's EH&S department or designated hazardous waste management office to schedule a pickup.[11]

  • Maintain Records: Keep accurate records of the hazardous waste generated in your laboratory. This is a key component of regulatory compliance and helps ensure a safe and accountable workplace.[1]

Visual Workflow for Disposal Decision-Making

The following diagram illustrates the procedural flow for the proper disposal of waste generated from work with 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride.

G cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Containerization cluster_2 Accumulation & Final Disposal gen Waste Generation (Solid, Liquid, or Contaminated Labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid Solid Waste (Pure compound, spill debris) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsate) waste_type->liquid Liquid trace Trace Contaminated Waste (Gloves, tips, vials) waste_type->trace Trace container Step 3: Select & Label Compatible 'Hazardous Waste' Container solid->container liquid->container trace->container segregate Step 4: Segregate from Incompatible Chemicals container->segregate saa Step 5: Store in Designated Satellite Accumulation Area (SAA) segregate->saa close Keep Container Tightly Closed saa->close pickup Step 6: Request Pickup from EH&S (When container is full or work is complete) saa->pickup final Final Disposal by Licensed Hazardous Waste Vendor pickup->final

Caption: Decision workflow for the safe disposal of 1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride waste.

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride
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